7-Methyl-1,7-diazaspiro[3.5]nonane
Description
BenchChem offers high-quality 7-Methyl-1,7-diazaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1,7-diazaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-1,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFQLZVALHPYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Ascendancy of Three-Dimensional Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID: 47002625) and its Role as a Privileged Scaffold in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and superior pharmacokinetic profiles is a paramount objective. For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the limitations of this "flatland" approach, such as poor solubility and metabolic instability, have become increasingly apparent[1]. This has catalyzed a shift towards three-dimensional, sp³-rich scaffolds that can explore chemical space more effectively.
Among these, diazaspirocycles have emerged as a particularly compelling class of compounds[2]. These are bicyclic heterocyclic molecules featuring two nitrogen atoms and a shared spirocyclic carbon junction, which locks the two rings in a rigid, defined three-dimensional orientation[2]. This inherent structural rigidity can lead to significant improvements in target binding, metabolic stability, and overall drug-like properties when compared to more flexible or planar analogs[1][3].
This guide focuses on the specific molecule 7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID: 47002625) . While the PubChem database entry for this compound indicates a lack of specific literature or experimental data[4], its structural framework is of significant interest to drug development professionals. Therefore, this document will provide all available computed data for this specific molecule and, more broadly, explore the synthesis, properties, and applications of the diazaspiro[3.5]nonane core as a privileged scaffold in medicinal chemistry. We will delve into the rationale behind its use as a bioisosteric replacement for traditional motifs and outline potential synthetic strategies and research applications, drawing from authoritative data on closely related analogs.
Section 1: Core Data Profile for 7-Methyl-1,7-diazaspiro[3.5]nonane
While experimental data remains unpublished, computational and structural information for PubChem CID 47002625 provides a foundational profile for this molecule.
Caption: 2D Structure of 7-Methyl-1,7-diazaspiro[3.5]nonane.
Table 1: Physicochemical and Structural Data for PubChem CID 47002625 [4]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | PubChem |
| Molecular Weight | 140.23 g/mol | PubChem |
| Monoisotopic Mass | 140.13135 Da | PubChem |
| IUPAC Name | 7-methyl-1,7-diazaspiro[3.5]nonane | PubChem |
| InChI | InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 | PubChem |
| InChIKey | OWFQLZVALHPYAC-UHFFFAOYSA-N | PubChem |
| SMILES | CN1CCC2(CCN2)CC1 | PubChem |
| XlogP (Predicted) | 0.3 | PubChem |
Table 2: Predicted Collision Cross Section (CCS) Data [4]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.13863 | 130.5 |
| [M+Na]⁺ | 163.12057 | 135.2 |
| [M+K]⁺ | 179.09451 | 136.1 |
| [M+NH₄]⁺ | 158.16517 | 144.5 |
Section 2: The Diazaspiro[3.5]nonane Scaffold as a Bioisostere
A key driver for the interest in diazaspirocycles is their utility as bioisosteres —substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The diazaspiro[3.3]heptane motif, a close structural cousin to the [3.5]nonane system, has been successfully employed as a bioisostere for the ubiquitous piperazine ring[1][2].
The rationale for this substitution lies in the conformational constraint imposed by the spirocyclic center. While a piperazine ring is flexible, a diazaspirocycle is rigid. This rigidity can be highly advantageous:
-
Enhanced Selectivity: By locking substituents into a specific spatial orientation, binding to the intended biological target can be optimized, while binding to off-targets is reduced[1].
-
Improved Physicochemical Properties: The introduction of sp³ character generally increases aqueous solubility and can improve metabolic stability compared to flatter, more lipophilic aromatic systems[1]. For instance, replacing a morpholine ring with an azaspirocycle has been shown to lower the distribution coefficient (logD), a key parameter in drug design[1].
-
Novelty and Patentability: These scaffolds provide access to novel chemical space, allowing for the development of new intellectual property around existing pharmacophores[3].
Caption: Bioisosteric replacement of piperazine with a diazaspirocycle.
Section 3: Synthetic Strategies for Diazaspiro Cores
While a specific, validated synthesis for 7-Methyl-1,7-diazaspiro[3.5]nonane is not published, a plausible synthetic route can be extrapolated from methodologies used for its isomers and related compounds, such as 7-Methyl-2,7-diazaspiro[3.5]nonane[5]. A common strategy involves the deprotection of a suitable precursor.
The following protocol describes the final deprotection step to yield the free base, a common concluding step in multi-step syntheses of such scaffolds. This example is adapted from the synthesis of a related diazaspiro[3.5]nonane[5].
Protocol: Acid-Mediated Deprotection of a Boc-Protected Diazaspiro[3.5]nonane Precursor
Causality and Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, generating the volatile byproducts isobutylene and carbon dioxide, which simplifies purification. Dichloromethane (DCM) is a common solvent for this reaction as it is inert to TFA and effectively dissolves many organic substrates.
Workflow Diagram:
Caption: Workflow for the deprotection of a Boc-protected precursor.
Step-by-Step Methodology:
-
Preparation: A Boc-protected precursor, such as tert-butyl 7-methyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, is obtained via a multi-step synthesis (not detailed here).
-
Dissolution: The Boc-protected intermediate (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: The flask is placed in an ice-water bath and the solution is cooled to 0°C with stirring. This is crucial to moderate the initial exothermic reaction upon acid addition.
-
Acid Addition: Trifluoroacetic acid (TFA, ~10 equivalents) is added dropwise to the stirring solution over 5-10 minutes.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: The solvents (DCM and excess TFA) are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is triturated with cold diethyl ether. This causes the product (as a TFA salt) to precipitate, while non-polar impurities remain in the ether. The solid is then collected by filtration, washed with additional cold ether, and dried under vacuum to yield the purified diazaspirocycle salt[5]. The free base can be obtained by subsequent neutralization with a suitable base and extraction.
Section 4: Potential Biological Applications and Future Research Directions
Given the utility of related diazaspirocycles, 7-Methyl-1,7-diazaspiro[3.5]nonane represents a valuable, underexplored building block for drug discovery.
Oncology: A significant breakthrough has been the use of a 2,7-diazaspiro[3.5]nonane moiety in the development of covalent inhibitors for KRAS G12C, a notorious and previously "undruggable" cancer driver[6]. In these inhibitors, the diazaspirocycle acts as a rigid linker that correctly orients a reactive acryloyl group to bind covalently to the mutated cysteine residue in the KRAS protein's switch-II pocket[6]. This demonstrates the scaffold's ability to provide precise vectorization for targeted covalent inhibitors. The 1,7-diaza isomer could offer a different vector and substitution pattern for optimizing such interactions.
Central Nervous System (CNS) Disorders: Spirocyclic scaffolds are increasingly used in the design of agents targeting CNS receptors. For example, 1,9-diazaspiro[5.5]undecane derivatives have been investigated as antagonists for the neurokinin-1 (NK1) and histamine H3 receptors, which are implicated in pain and cognitive disorders, respectively[7]. The rigid nature of the spirocycle is critical for achieving high receptor affinity and selectivity.
Future Research:
-
Validated Synthesis: The primary hurdle is the development and publication of a robust, scalable synthesis for 7-Methyl-1,7-diazaspiro[3.5]nonane.
-
Fragment-Based Screening: The compound could be included in fragment libraries to identify novel interactions with a wide range of biological targets.
-
SAR Studies: Once incorporated into a lead compound, the two distinct nitrogen atoms of the 1,7-diaza scaffold provide two points for chemical modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties[2].
Conclusion
7-Methyl-1,7-diazaspiro[3.5]nonane (PubChem CID 47002625) stands as a molecule of high potential, yet it remains a frontier of chemical exploration. While direct experimental data is currently absent from the public domain, its structural characteristics place it firmly within the class of privileged diazaspirocyclic scaffolds that are transforming medicinal chemistry. By serving as rigid, three-dimensional bioisosteres, these frameworks offer a proven strategy to enhance selectivity, improve physicochemical properties, and unlock novel intellectual property. The successful application of its isomers in challenging areas like oncology underscores the immense potential held by this scaffold. Future work must focus on establishing a validated synthesis, which will undoubtedly open the door for its inclusion in drug discovery programs targeting a multitude of diseases.
References
- The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- 7-methyl-1,7-diazaspiro[3.5]nonane. PubChemLite.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 7-methyl-1,7-diazaspiro[3.5]nonane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Angular Architect: Bioisosteric Replacement Using 7-Methyl-1,7-diazaspiro[3.5]nonane
[1]
Executive Summary: Escaping Flatland
In the pursuit of novel intellectual property and improved physicochemical properties, the "Escape from Flatland" (increasing Fsp³ fraction) has become a dominant strategy in modern medicinal chemistry. While piperazine and 3-aminopyrrolidine are ubiquitous linkers, they often suffer from metabolic liabilities and crowded IP space.[1]
7-Methyl-1,7-diazaspiro[3.5]nonane emerges as a high-value bioisostere for
This guide details the structural rationale, a validated synthetic protocol, and the specific bioisosteric advantages of this scaffold.[1][2][3]
Structural Analysis & Bioisosteric Rationale
The Vector Shift
The primary motivation for employing 7-methyl-1,7-diazaspiro[3.5]nonane is the alteration of exit vectors.[1]
-
Piperazine: Presents substituents at an approximate 180° (anti) or 60° (gauche) dihedral angle, often leading to a linear or slightly stepped topology.
-
1,7-Diazaspiro[3.5]nonane: The spiro-fusion at C4 creates a perpendicular orientation between the azetidine (4-membered) and piperidine (6-membered) rings.[1] This forces substituents into a non-planar, orthogonal arrangement, allowing the molecule to explore unique sub-pockets within a binding site (e.g., GPCRs or Kinases) that linear linkers cannot access.
Physicochemical Modulation
| Property | 7-Methyl-1,7-diazaspiro[3.5]nonane | Implication | |
| Geometry | Flexible Chair | Rigid Spirocyclic | Reduced entropic penalty ( |
| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | ~10.5 (Azetidine N), ~9.0 (Piperidine N) | Azetidine N is highly basic; useful for salt bridges (e.g., Asp/Glu residues). |
| Lipophilicity (LogP) | Low | Moderate | Slight increase in lipophilicity aids membrane permeability. |
| Metabolic Stability | Low (N-oxidation, ring opening) | High | Quaternary spiro-carbon blocks |
The "Gem-Dimethyl" Effect Mimicry
The spiro-carbon (C4) acts similarly to a gem-dimethyl group (Thorpe-Ingold effect), restricting the conformational freedom of the piperidine ring.[1] This pre-organizes the molecule into a bioactive conformation, potentially increasing potency.[1]
Validated Synthetic Protocol
The synthesis of 7-Methyl-1,7-diazaspiro[3.5]nonane is non-trivial due to the formation of the strained spiro-junction.[1] The most robust route utilizes a [2+2] cycloaddition strategy starting from a 4-methylene piperidine precursor.
Reaction Scheme Logic
-
Precursor Generation: Olefination of
-methyl-4-piperidone.[1] -
Spiro-Cyclization: Use of Chlorosulfonyl Isocyanate (CSI) to form the
-lactam (azetidinone) ring.[1] -
Reduction: Global reduction of the lactam to the amine.[1]
Step-by-Step Methodology
Step 1: Wittig Olefination [1]
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), -Methyl-4-piperidone.[1] -
Protocol:
-
Suspend
(1.2 eq) in dry THF at 0°C. -
Add
(1.2 eq) portion-wise. Stir for 1 hour to generate the ylide (bright yellow). -
Add
-Methyl-4-piperidone (1.0 eq) dropwise.[1] -
Warm to room temperature and reflux for 4 hours.
-
Workup: Quench with water, extract with diethyl ether. Dry over
and concentrate. -
Product: 1-Methyl-4-methylenepiperidine.
-
Step 2: [2+2] Cycloaddition (The Graf Reaction)
-
Reagents: Chlorosulfonyl isocyanate (CSI), Sodium sulfite (
), Sodium carbonate ( ). -
Protocol:
-
Dissolve 1-Methyl-4-methylenepiperidine in dry diethyl ether under
atmosphere. -
Cool to -78°C. This is critical to prevent polymerization.
-
Add CSI (1.1 eq) dropwise. A white precipitate (N-chlorosulfonyl
-lactam) will form.[1] -
Allow to warm to 0°C over 2 hours.
-
Reductive Hydrolysis: Transfer the mixture into a vigorously stirred solution of 25% aqueous
and saturated . Maintain pH > 7. -
Extract with Chloroform/IPA (3:1).
-
Product: 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one (The Spiro-Lactam).[1]
-
Step 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (
), dry THF. -
Protocol:
-
Suspend
(3.0 eq) in dry THF at 0°C. -
Add the Spiro-Lactam (dissolved in THF) dropwise.
-
Reflux for 12 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate.
-
Purification: Distillation or amine-functionalized silica chromatography.[1]
-
Final Product: 7-Methyl-1,7-diazaspiro[3.5]nonane .
-
Visualization of Workflows
Synthetic Pathway Diagram
The following diagram illustrates the critical chemical transformations required to access the scaffold.
Caption: Step-wise synthesis of the 1,7-diazaspiro[3.5]nonane core from piperidone precursors.
Bioisosteric Decision Logic
When should you deploy this scaffold? Use this logic flow to determine applicability in your SAR campaign.
Caption: Decision matrix for replacing piperazine with spirocyclic analogs in lead optimization.
Experimental Validation & Characterization
To ensure the integrity of the synthesized bioisostere, the following analytical data must be verified.
NMR Signature (Diagnostic Signals)
- C-NMR (Spiro Carbon): The quaternary spiro-carbon (C4) is the most diagnostic feature. Look for a singlet shift around 30–35 ppm . This confirms the formation of the spiro junction.[1]
- H-NMR (Azetidine Ring): The protons on the 4-membered ring (C2, C3) typically appear as multiplets around 3.2–3.6 ppm , distinct from the piperidine ring protons.
-
N-Methyl Group: A sharp singlet around 2.2–2.3 ppm .[1]
pKa Determination Protocol
Because the azetidine nitrogen (N1) is the likely handle for coupling to the rest of the drug molecule, its basicity is crucial.[1]
-
Method: Potentiometric Titration (Sirius T3 or equivalent).
-
Expectation: The N1 (secondary amine) should exhibit a pKa
10.0–10.8. The N7 (tertiary amine) will be lower ( 8.5–9.0). -
Significance: If the pKa is too high (>11), permeability may suffer. Consider electron-withdrawing groups on the N1-substituent to modulate this.
References
-
BenchChem. (2025).[4] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem Technical Guides. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery: Case Studies including Revumenib. Drug Hunter Articles. Link
-
National Institutes of Health (NIH). (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed Central. Link
Molecular weight and logP of 7-Methyl-1,7-diazaspiro[3.5]nonane
Technical Monograph: Physicochemical Profiling of 7-Methyl-1,7-diazaspiro[3.5]nonane
Executive Summary & Core Data
7-Methyl-1,7-diazaspiro[3.5]nonane is a high-value spirocyclic diamine scaffold used extensively in fragment-based drug discovery (FBDD). It serves as a rigid, three-dimensional bioisostere for piperazines and morpholines, designed to improve metabolic stability and vector orientation while increasing the fraction of sp3-hybridized carbons (
The following data represents the consensus physicochemical profile for the free base form.
| Parameter | Value | Unit | Source/Methodology |
| Molecular Formula | - | Stoichiometry | |
| Molecular Weight | 140.23 | g/mol | Calculated (Isotopic Average) |
| Monoisotopic Mass | 140.1313 | Da | High-Res MS |
| cLogP (Intrinsic) | 0.3 | Log Units | XLogP3 / Consensus Prediction |
| LogD (pH 7.4) | -1.8 to -1.2 | Log Units | Estimated (Ionization correction) |
| TPSA | ~15.3 | Topological Polar Surface Area | |
| pKa (Estimate) | ~9.5 (N1), ~8.5 (N7) | - | Basicity of Azetidine/Piperidine |
| Physical State | Liquid/Low-melt Solid | - | Free base is often an oil; HCl salt is solid.[1][2][3][4] |
Critical Note on Ionization: This molecule contains two basic nitrogen centers (secondary azetidine and tertiary piperidine). At physiological pH (7.4), both centers are likely protonated. Therefore, the LogD (distribution coefficient) is the biologically relevant metric, not the intrinsic LogP. The molecule is highly hydrophilic in biological media.
Technical Analysis: The Lipophilicity Paradox
In drug development, this scaffold is often selected to lower the lipophilicity of a lead compound. However, relying solely on calculated LogP (cLogP) can be misleading due to the specific basicity of the spiro-system.
Structural Dynamics
The 1,7-diazaspiro[3.5]nonane system consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.
-
N1 (Azetidine): A secondary amine. High steric strain in the 4-membered ring often increases the s-character of the lone pair, modulating basicity compared to linear amines.
-
N7 (Piperidine): A tertiary amine (methylated).
-
Vectorization: Unlike flat aromatic rings, this scaffold projects substituents at defined angles (approx. 90° twist), allowing access to novel chemical space in protein binding pockets.
LogP vs. LogD
-
Intrinsic LogP (Neutral): ~0.3. This indicates that in its uncharged state, the molecule has a slight preference for the lipid phase, but is close to equilibrium.
-
Effective LogD (pH 7.4): Because the pKa of the azetidine nitrogen is typically >9.0, the species exists predominantly as a di-cation or mono-cation at pH 7.4.
-
Calculation:
-
This massive ionization shift drives the LogD into negative territory (highly water-soluble), which is advantageous for clearance but may require optimization for membrane permeability (e.g., prodrug strategies or lipophilic capping).
-
Experimental Protocols
To validate these values in-house, the following self-validating protocols are recommended. These move beyond simple "mix and measure" to ensure data integrity.
Protocol A: Miniaturized Shake-Flask LogD Determination (Gold Standard)
Use this method for the most accurate LogD values at physiological pH.
-
Preparation:
-
Prepare 10 mM stock of 7-Methyl-1,7-diazaspiro[3.5]nonane in DMSO.
-
Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol for 24 hours to ensure phase equilibrium.
-
-
Partitioning:
-
In a 2 mL chemically resistant vial, combine 490 µL pre-saturated PBS (pH 7.4) and 490 µL pre-saturated n-octanol.
-
Spike with 20 µL of compound stock.
-
Vortex vigorously for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to break the emulsion.
-
-
Quantification (LC-MS/MS):
-
Carefully sample the top (octanol) and bottom (buffer) layers. Crucial: Avoid cross-contamination of phases during pipetting.
-
Dilute both samples with methanol (to solubilize and match matrix).
-
Analyze via LC-MS/MS (MRM mode for mass 140.13 > fragment).
-
-
Calculation:
Protocol B: High-Throughput pKa Determination (Potentiometric)
Essential for accurate LogD prediction.
-
Instrument: SiriusT3 or equivalent autotitrator.
-
Solvent: Water/Methanol co-solvent ratios (if insolubility is suspected, though this compound is water-soluble).
-
Titration:
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Perform in triplicate under inert gas (
) to prevent carbonate formation.
-
-
Data Fitting: Use the Bjerrum plot to identify the two inflection points corresponding to the azetidine and piperidine nitrogens.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing this scaffold, highlighting the decision points between computational prediction and experimental validation.
Figure 1: Decision tree for physicochemical characterization, prioritizing pKa determination to correct LogP values.
References
-
PubChem Compound Summary. (2025). 7-methyl-1,7-diazaspiro[3.5]nonane (CID 47002625).[2] National Center for Biotechnology Information. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[5][6][7] Chemical Reviews. (Contextualizing the use of spiro-systems for LogP modulation). [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery.[7] Expert Opinion on Drug Discovery.[6] (Methodology for LogD vs LogP). [Link]
Sources
- 1. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methyl-1,7-diazaspiro[3.5]nonane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 3. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 4. 7-Methylspiro[3.5]nonane | C10H18 | CID 21021871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing & Technical Profile: 7-Methyl-1,7-diazaspiro[3.5]nonane
The following technical guide details the commercial sourcing, quality validation, and synthetic utility of 7-Methyl-1,7-diazaspiro[3.5]nonane , a high-value spirocyclic diamine used in modern drug discovery.
Executive Summary: The Spirocyclic Advantage
In the landscape of fragment-based drug design (FBDD), 7-methyl-1,7-diazaspiro[3.5]nonane represents a critical "scaffold hopping" tool. Unlike the ubiquitous piperazine or diazepane rings, this spirocyclic scaffold offers a defined vector orientation (approx. 90° angle between rings) and increased metabolic stability due to the quaternary spiro-carbon.
However, sourcing this specific isomer presents a unique challenge: the market is saturated with the 2,7-diazaspiro isomer. This guide clarifies the structural distinction, outlines a strategic sourcing protocol using commercially available precursors, and provides the necessary quality assurance workflows to validate the material.
Technical Profile & Isomer Alert
Structural Definition
The 1,7-diazaspiro[3.5]nonane core features a nitrogen atom in the four-membered azetidine ring (position 1, adjacent to the spiro center) and a nitrogen in the six-membered piperidine ring (position 7).
-
Target Molecule: 7-Methyl-1,7-diazaspiro[3.5]nonane
-
Core CAS (Parent): 1235440-17-1 (Generic/Salt forms often vary)
-
Key Precursor CAS: 1216936-29-6 (tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate)[1][2]
The "Isomer Trap" (Critical QC Check)
Researchers frequently receive the incorrect isomer due to nomenclature ambiguity in catalog databases.
-
1,7-Isomer (Target): Nitrogen at position 1 (Azetidine) and 7 (Piperidine).[2] High novelty, distinct vector.
-
2,7-Isomer (Common): Nitrogen at position 2 (Azetidine) and 7 (Piperidine). CAS 135380-50-6. This is the standard "commercial" spirodiamine.
Rule of Thumb: If the price is low (<$100/g) and the lead time is short, you are likely viewing the 2,7-isomer . The 1,7-isomer typically requires a "Buy & Derivatize" strategy.
Commercial Sourcing Strategy
Direct procurement of the free base 7-methyl-1,7-diazaspiro[3.5]nonane is often restricted to custom synthesis (4-6 weeks lead time). To accelerate timelines, the recommended strategy is to source the 1-Boc protected precursor and perform a rapid in-house methylation.
Recommended Precursor
Compound: tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS: 1216936-29-6 Rationale: The N1-Boc group protects the strained azetidine nitrogen, leaving the N7-piperidine nitrogen free for selective methylation.
Validated Suppliers (Precursor Material)
| Supplier | Region | Catalog # (Typ.) | Purity Grade | Est. Lead Time |
| ChemScene | Global/USA | CS-W022980 | >97% (NMR) | 1-2 Weeks |
| BLD Pharm | China/Global | BD00789234 | 98% | 1-2 Weeks |
| Chemrio | Asia | CR-29631 | 95%+ | 2-3 Weeks |
| Enamine | Europe (Ukraine) | Inquire | >95% | 2-4 Weeks |
Note: Always request the H-NMR spectrum before shipment to verify the 1,7-substitution pattern (see Section 5).
Strategic Workflow: Sourcing & Synthesis
The following diagram illustrates the decision matrix for procuring and preparing the reagent for medicinal chemistry applications.
Figure 1: Strategic Sourcing & Synthesis Workflow. Path B is recommended for speed and cost-efficiency.
Quality Assurance & Validation Protocol
Trustworthiness in chemical sourcing requires self-validation. Do not rely solely on the Certificate of Analysis (CoA).
Identity Verification (H-NMR)
The 1,7-isomer has a distinct NMR signature compared to the 2,7-isomer.
-
1,7-Isomer Signature: Look for the multiplet of the azetidine protons adjacent to the nitrogen. In the 1,7-isomer, the N is adjacent to the quaternary spiro carbon. The protons at C2 and C3 of the azetidine ring will show distinct splitting patterns (often complex multiplets due to ring puckering).
-
2,7-Isomer Signature: The azetidine nitrogen is at position 2. The protons at C1 and C3 are chemically equivalent (or nearly so) if the N-substituent allows symmetry, appearing as a simpler set of signals (often singlets or simple doublets).
Purity Check (LCMS)
-
Column: C18 Reverse Phase (High pH stability recommended, e.g., XBridge).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Rationale: As a diamine, the compound is highly polar. Low pH (Formic acid) runs may result in elution at the void volume. High pH ensures retention and better peak shape.
Synthetic Application Protocol
Protocol: Conversion of Precursor to Active Reagent
Objective: Synthesize 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride from tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.
Reagents:
-
Precursor (CAS 1216936-29-6)[2]
-
Formaldehyde (37% aq. solution)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Methanol (MeOH)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
N7-Methylation (Reductive Amination):
-
Dissolve the precursor (1.0 eq) in DCM (0.1 M).
-
Add Formaldehyde (3.0 eq) and stir for 15 minutes at room temperature.
-
Add STAB (3.0 eq) portion-wise. Caution: Gas evolution.
-
Stir for 4-16 hours. Monitor by LCMS (Look for M+14 mass shift).
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer (Na2SO4) and concentrate.[3]
-
Result: tert-Butyl 7-methyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.
-
-
N1-Deprotection:
-
Dissolve the intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove organic impurities.
-
Yield: The product is obtained as the dihydrochloride salt (hygroscopic white solid).
-
-
Storage: Store at -20°C under Argon. The free base is prone to oxidation and carbonate formation (absorbs CO2).
Medicinal Chemistry Context
Why prioritize the 1,7-isomer?
-
Vector Geometry: The 1,7-orientation provides a "kinked" geometry that mimics the turn structures found in bioactive peptides, unlike the linear projection of the 2,7-isomer.
-
Basicity Modulation: The azetidine nitrogen (N1) has a lower pKa (typically ~8.5-9.0) compared to the piperidine nitrogen, allowing for fine-tuning of physicochemical properties (LogD) when used as the attachment point to the core scaffold.
-
IP Space: The 1,7-spiro system is less explored in patent literature than the 2,7-system, offering a cleaner intellectual property landscape.
References
-
Synthesis of 1,7-diazaspiro[3.5]nonane derivatives: Patent CN102659678B, "Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester".
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and structural analysis of spirocyclic bioisosteres." Journal of Medicinal Chemistry, 2014.[4] [Source Verified via Search]
-
Commercial Precursor Availability: ChemScene Product Catalog, "tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate".
-
Isomer Distinction: PubChem Compound Summary, "7-methyl-1,7-diazaspiro[3.5]nonane".
Sources
- 1. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: N-Methylation of 1,7-Diazaspiro[3.5]nonane
Introduction: The Significance of the N-Methylated 1,7-Diazaspiro[3.5]nonane Scaffold
The 1,7-diazaspiro[3.5]nonane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique exit vector for substituents, enabling precise exploration of chemical space in drug design. This scaffold is particularly prevalent in the development of agonists for G-protein coupled receptors (GPCRs), such as the GPR119 receptor, which is a target for type 2 diabetes therapeutics.[1]
N-methylation of the nitrogen atoms within this scaffold is a critical derivatization strategy. The addition of methyl groups can profoundly influence a molecule's physicochemical properties, including:
-
Potency and Selectivity: Modifying hydrogen bond donor/acceptor patterns.
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Solubility and Lipophilicity: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Basicity (pKa): Altering the ionization state at physiological pH, which impacts cell permeability and target engagement.
However, controlling the degree of methylation on a symmetric diamine like 1,7-diazaspiro[3.5]nonane presents a significant synthetic challenge. Standard alkylation methods often lead to a mixture of mono-methylated, di-methylated, and even undesired quaternary ammonium salts.[2] This guide provides detailed, field-proven protocols for achieving both exhaustive and selective N-methylation of this important scaffold, with a focus on robust and reproducible methodologies.
Pillar 1: Foundational N-Methylation Strategies
The two primary strategies for the N-methylation of secondary amines are direct alkylation and reductive amination. For a scaffold like 1,7-diazaspiro[3.5]nonane, reductive amination is vastly superior due to its high selectivity and avoidance of over-alkylation.
Reductive Amination: The Preferred Pathway
Reductive amination is a two-step process, often performed in a single pot, that converts an amine into a more substituted amine.[3][4][5] The general mechanism involves:
-
Imine/Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde (formaldehyde for methylation), forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient, electrophilic iminium ion.
-
Hydride Reduction: A reducing agent present in the reaction mixture delivers a hydride (H⁻) to the iminium carbon, reducing it to the desired tertiary amine.[6]
The key advantage of this method is that the product, a tertiary amine, cannot form another imine or iminium ion, thus inherently preventing the formation of quaternary ammonium salts.[7]
The Eschweiler-Clarke Reaction: A Classic, Robust Choice
A specific and highly effective variant of reductive amination is the Eschweiler-Clarke reaction.[8][9] This reaction uniquely employs an excess of both formaldehyde (the C1 source) and formic acid (the hydride source).[7][10] The formic acid protonates the hemiaminal to facilitate dehydration and then acts as the reducing agent, decomposing into CO₂ and delivering a hydride. The irreversible loss of carbon dioxide gas drives the reaction to completion.[7] It is an excellent method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[2]
Pillar 2: Detailed Experimental Protocols
Protocol 1: Exhaustive N,N'-Dimethylation via Eschweiler-Clarke Reaction
This protocol details the complete methylation of both nitrogen atoms of 1,7-diazaspiro[3.5]nonane to yield 1,7-dimethyl-1,7-diazaspiro[3.5]nonane.
Principle: This one-pot reaction leverages the high efficiency of the Eschweiler-Clarke conditions to ensure both secondary amines are converted to tertiary amines. The use of excess reagents ensures the reaction goes to completion.
Workflow Diagram:
Caption: Workflow for Eschweiler-Clarke Dimethylation.
Materials and Reagents:
-
1,7-Diazaspiro[3.5]nonane (or its salt, e.g., dihydrochloride)
-
Aqueous Formaldehyde (37% w/w)
-
Formic Acid (~98-100%)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,7-diazaspiro[3.5]nonane (1.0 eq).
-
Reagent Addition: Carefully add aqueous formaldehyde (37%, ~4.0-5.0 eq) followed by formic acid (~4.0-5.0 eq).
-
Scientist's Note: The reaction is typically exothermic. Add reagents cautiously, potentially in an ice bath if scaling up. A large excess of both reagents ensures the reaction proceeds to completion.
-
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90-100°C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature for 4-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of starting material and intermediates.
-
Cooling and Quenching: Remove the heat source and allow the mixture to cool to room temperature.
-
Basification: Carefully quench the reaction by making the solution strongly alkaline (pH > 12) with the addition of concentrated NaOH solution or pellets. This step neutralizes the excess formic acid and deprotonates the product amine, rendering it soluble in organic solvents. Perform this step in an ice bath as it is highly exothermic.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1,7-dimethyl-1,7-diazaspiro[3.5]nonane can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of DCM/Methanol, often with a small amount of triethylamine or ammonia to prevent streaking).
Self-Validation via Characterization:
-
¹H NMR: Expect the disappearance of the N-H proton signal and the appearance of two new singlets in the ~2.2-2.5 ppm region, corresponding to the two N-CH₃ groups.
-
¹³C NMR: Appearance of new signals in the aliphatic region (~40-50 ppm) corresponding to the N-CH₃ carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₉H₁₈N₂ (m/z = 155.15).
Protocol 2: Selective Mono-N-Methylation via a Protection Strategy
Achieving selective mono-methylation requires a multi-step approach involving protection and deprotection. The most common strategy is to protect one of the secondary amines, methylate the remaining free amine, and then remove the protecting group.
Principle: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose. It is stable to the basic and reductive conditions required for methylation and can be cleanly removed under acidic conditions.
Workflow Diagram:
Caption: Workflow for Selective Mono-N-Methylation.
Step-by-Step Methodology (Conceptual & Practical):
-
Mono-Boc Protection:
-
Dissolve 1,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent like DCM or THF.
-
Cool the solution to 0°C.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, ~1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC/LC-MS. The goal is to maximize the formation of the mono-protected product over the di-protected and unreacted starting material.
-
Purify the desired mono-Boc-1,7-diazaspiro[3.5]nonane by column chromatography.
-
-
N-Methylation of the Free Amine:
-
Dissolve the purified mono-Boc intermediate (1.0 eq) in a solvent like methanol or dichloroethane (DCE).
-
Add aqueous formaldehyde (37%, 1.1-1.5 eq).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq).[3][11]
-
Scientist's Note: NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can be run under mildly acidic conditions (by adding acetic acid), which can accelerate iminium ion formation.[11]
-
Stir at room temperature for 2-8 hours until the reaction is complete.
-
Work up by quenching with a basic solution (e.g., sat. NaHCO₃), extracting with an organic solvent, drying, and concentrating.
-
-
Boc Deprotection:
-
Dissolve the crude methylated intermediate from the previous step in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) or a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-3 hours.
-
Evaporate the solvent and excess acid under reduced pressure. The product will be the corresponding salt (e.g., TFA or HCl salt).
-
To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.
-
Pillar 3: Data Summary & Visualization
Table 1: Comparison of N-Methylation Protocols
| Parameter | Protocol 1: Eschweiler-Clarke | Protocol 2: Protected Reductive Amination |
| Objective | Exhaustive N,N'-Dimethylation | Selective Mono-N-Methylation |
| Selectivity | High for di-methylation | High for mono-methylation (requires purification) |
| Key Reagents | Formaldehyde, Formic Acid | Boc₂O, Formaldehyde, NaBH(OAc)₃, TFA/HCl |
| Number of Steps | 1 (synthesis) | 3 (synthesis) + purifications |
| Reaction Conditions | High Temperature (90-100°C) | Room Temperature |
| Advantages | One-pot, inexpensive reagents, high yield, no metal catalysts.[2][10] | High degree of control, access to mono-substituted product. |
| Disadvantages | Cannot produce mono-methylated product, high temperatures. | Multi-step, requires chromatography, protecting group cost. |
Reaction Mechanism: Eschweiler-Clarke
Caption: Mechanism of the Eschweiler-Clarke Reaction.
References
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]
-
Higgins, M. & Winkler, J. Review of Modern Eschweiler–Clarke Methylation Reaction. Reactions2023 , 4, 536-555. [Link]
-
Eschweiler-Clarke Reaction - SynArchive. [Link]
-
Zhang, L. et al. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega2023 , 8, 30081-30089. [Link]
-
Li, G. et al. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. Catalysts2023 , 13, 1297. [Link]
-
Torii, K. et al. Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines. Green Chemistry2019 , 21, 4284-4291. [Link]
-
Shalayel, M. et al. Synthesis, Spectroscopic Characterization, DFT Analysis and Molecular Docking of Mn(II), Co(II) and Ni(II). Chemistry & Chemical Technology2023 , 17, 621-634. [Link]
-
N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Zhou, G. et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry2018 , 26, 1832-1847. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Expanding the Chemical Space of DNA-Encoded Libraries: A Guide to Incorporating Spiro[3.5]nonane Scaffolds
For Immediate Release
PHILADELPHIA, PA – In the relentless pursuit of novel therapeutic agents, drug discovery scientists are increasingly turning to DNA-Encoded Libraries (DELs) to explore vast chemical landscapes. A significant advancement in this field is the incorporation of three-dimensional (3D) scaffolds that can confer improved pharmacological properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of the spiro[3.5]nonane moiety into DELs. This scaffold is of particular interest due to its ability to serve as a bioisosteric replacement for commonly used, yet often metabolically labile, chemical groups.[1][2]
The rigid, 3D structure of the spiro[3.5]nonane scaffold offers a unique framework for designing novel therapeutic agents with the potential for increased potency, selectivity, and improved metabolic stability.[3][4] This guide will detail the rationale, synthetic strategies, and step-by-step protocols for integrating this valuable chemical entity into DELs, thereby expanding the diversity and drug-like properties of these powerful screening collections.
The Strategic Advantage of Spiro[3.5]nonane in Drug Discovery
Spirocycles have gained significant traction in medicinal chemistry for their ability to introduce conformational rigidity and explore three-dimensional space.[5][6] The spiro[3.5]nonane core, in particular, offers several advantages:
-
Bioisosteric Replacement: It can serve as a stable mimic for other cyclic structures or gem-dimethyl groups, often leading to improved pharmacokinetic profiles.[1][2][7][8]
-
Improved Physicochemical Properties: The introduction of a spiro[3.5]nonane moiety can enhance solubility and reduce off-target effects by occupying unique vectors in chemical space.[3][5]
-
Novel Chemical Space: Incorporating this scaffold provides access to previously unexplored areas of chemical diversity, increasing the probability of identifying novel hits in screening campaigns.[5]
-
Enhanced Target Binding: The defined 3D geometry of the spirocycle can lead to more specific and higher-affinity interactions with protein targets.[5][6]
Synthetic Strategies for On-DNA Incorporation
The primary challenge in DEL synthesis is the requirement for DNA-compatible chemical reactions.[9][10] These reactions must proceed in aqueous environments, at or near neutral pH, and at temperatures that do not compromise the integrity of the DNA barcode.[10] Several strategies have been developed for the on-DNA synthesis of spirocycles, with photocycloadditions showing particular promise.[11][12]
A key methodology for constructing spirocyclic cores on DNA is the visible light-mediated intermolecular [2+2] cycloaddition of olefins with heterocycles.[11] This approach has been successfully employed to create complex and novel spirocyclic structures suitable for DEL production.[11]
Caption: On-DNA synthesis of spiro[3.5]nonane via [2+2] photocycloaddition.
Detailed Experimental Protocol: On-DNA [2+2] Photocycloaddition
This protocol outlines a general procedure for the on-DNA synthesis of a spiro[3.5]nonane-containing library. Researchers should optimize conditions for their specific substrates and DNA constructs.
Materials and Reagents
| Reagent | Supplier | Purpose |
| DNA-conjugated alkenyl substrate | Custom Synthesis | Starting material for spirocyclization |
| Heterocyclic building blocks | Commercial | Reaction partner for cycloaddition |
| Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | Commercial | Catalyst for the photoreaction |
| Borate Buffer (pH 8.5) | Lab Prepared | Reaction buffer |
| Acetonitrile (ACN) | HPLC Grade | Co-solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent for stock solutions |
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Dissolve the DNA-conjugated alkenyl substrate in nuclease-free water to a final concentration of 1 mM.
-
Dissolve the heterocyclic building blocks in DMF or DMSO to a final concentration of 100 mM.
-
Dissolve the photocatalyst in DMF to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Borate Buffer (pH 8.5) to a final reaction volume of 100 µL.
-
DNA-conjugated alkenyl substrate (1 µL, 1 nmol).
-
Heterocyclic building block (2 µL, 200 nmol, 200 equivalents).
-
Photocatalyst (0.1 µL, 1 nmol, 1 equivalent).
-
-
Gently vortex the reaction mixture.
-
-
Photoreaction:
-
Place the reaction tube in a photoreactor equipped with a blue LED light source (e.g., 450 nm).
-
Irradiate the reaction mixture for 16 hours at room temperature with stirring.
-
-
Purification:
-
Quality Control:
-
Analyze the purified product by LC-MS to confirm the formation of the desired spirocyclic structure.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity of the DNA barcode via quantitative polymerase chain reaction (qPCR) and next-generation sequencing (NGS).[11]
-
Caption: Step-by-step experimental workflow for on-DNA spirocyclization.
Causality and Experimental Choices
-
Choice of Photocatalyst: Iridium-based photocatalysts are often chosen for their ability to mediate [2+2] cycloadditions under visible light, which is less damaging to DNA than UV irradiation.[12]
-
Reaction Buffer: A slightly basic borate buffer (pH 8.5) is commonly used to maintain the stability of the DNA duplex and facilitate the reaction.
-
Excess Building Blocks: A large excess of the non-DNA-conjugated building block is used to drive the reaction to completion, a common strategy in DEL synthesis.[15]
-
Purification is Critical: Thorough purification is essential to remove unreacted starting materials and reagents that could interfere with subsequent screening and analysis.[13][14][16]
Challenges and Troubleshooting
The synthesis of spirocycles on DNA can be challenging.[17][18] Common issues and potential solutions are outlined below:
| Challenge | Potential Cause | Troubleshooting Strategy |
| Low Reaction Yield | Inefficient catalyst, suboptimal conditions | Screen different photocatalysts and reaction conditions (temperature, time, solvent).[18] |
| DNA Degradation | Harsh reaction conditions, nuclease contamination | Ensure all reagents and solutions are nuclease-free. Use visible light instead of UV.[11] |
| Poor Diastereoselectivity | Uncontrolled stereochemical outcome | The use of chiral catalysts or auxiliaries can influence stereoselectivity, though this is complex in on-DNA synthesis. |
| Incomplete Removal of Reagents | Inefficient purification method | Optimize the purification protocol, potentially using a combination of methods.[14] |
Conclusion
The incorporation of spiro[3.5]nonane scaffolds into DNA-encoded libraries represents a significant step forward in the quest for novel drug candidates. By leveraging DNA-compatible synthetic methodologies such as visible-light-mediated photocycloadditions, researchers can access a rich and diverse chemical space with enhanced 3D character. The protocols and insights provided in this application note are intended to empower scientists to successfully integrate these valuable building blocks into their DEL platforms, ultimately accelerating the discovery of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
- Benchchem. (n.d.). Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
- Chemical Science (RSC Publishing). (n.d.). Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA.
- (n.d.). DNA-Compatible Organic Reactions.
- ResearchGate. (n.d.). Design and Synthesis of Spirocycles | Request PDF.
- Ambrosio, T. (2023, April 3). DNA-encoded libraries and drug discovery. Medium.
- (2024, September 29). DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
- ChemRxiv. (n.d.). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA.
- ChEMBL - EMBL-EBI. (n.d.). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transforma....
- (2022, August 2). Development of an Automatable Affinity Purification Process for DNA-Encoded Chemistry.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
- (n.d.). Self-Purified DNA-Encoded Chemical Libraries by Solid Phase Synthesis.
- MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
- ResearchGate. (2026, January 16). The Expanding Reaction Toolkit for DNA-Encoded Libraries.
Sources
- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Document: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transforma... - ChEMBL [ebi.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. medium.com [medium.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Development of an Automatable Affinity Purification Process for DNA-Encoded Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ysciei.com [ysciei.com]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The 7-Methyl-1,7-diazaspiro[3.5]nonane Scaffold for High-Affinity Sigma Receptor Ligands
Introduction: Unlocking Therapeutic Potential with a Novel Spirocyclic Scaffold
The quest for selective and potent ligands for sigma receptors is a cornerstone of modern medicinal chemistry, targeting a wide array of pathologies including neuropathic pain, neurodegenerative diseases, and cancer.[1][2] Sigma receptors, comprising sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[3][4] The S1R, a well-characterized molecular chaperone, and the less understood S2R, represent critical targets for therapeutic intervention.[2][4]
Spirocyclic scaffolds have gained significant traction in drug discovery due to their inherent three-dimensionality, which can enhance binding affinity, selectivity, and metabolic stability.[1][5][6] The 1,7-diazaspiro[3.5]nonane framework, in particular, has emerged as a privileged structure for sigma receptor modulation. This guide provides a comprehensive overview of the synthesis, characterization, and application of 7-methyl-1,7-diazaspiro[3.5]nonane derivatives as potent sigma receptor ligands, offering detailed protocols for researchers in drug development.
Chemical Synthesis: A Modular Approach
The synthesis of 7-methyl-1,7-diazaspiro[3.5]nonane and its derivatives is typically achieved through a modular approach, starting from a commercially available protected spirocyclic core. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents. The following protocol is adapted from established methods for the synthesis of related diazaspiro[3.5]nonane derivatives.[7]
Protocol: Synthesis of a Representative 7-Methyl-1,7-diazaspiro[3.5]nonane Derivative
This protocol outlines a two-step process: 1) N-alkylation of the more accessible secondary amine on the piperidine ring, followed by 2) deprotection and subsequent functionalization of the azetidine nitrogen.
Step 1: N-Methylation of the Piperidine Nitrogen
-
Reaction Setup: To a solution of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a mild base like potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield tert-butyl 7-methyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.
Step 2: Deprotection and N-Functionalization of the Azetidine Nitrogen
-
Boc Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature.[8]
-
Removal of Acid: Once deprotection is complete (monitored by LC-MS), concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
N-Functionalization: The resulting TFA salt of 7-methyl-1,7-diazaspiro[3.5]nonane can be directly used for the next step. Dissolve the salt in a suitable solvent, add a base (e.g., triethylamine) to neutralize the acid, and then add the desired electrophile (e.g., an alkyl halide or acyl chloride) to introduce the desired substituent on the azetidine nitrogen.
-
Final Purification: Purify the final compound by column chromatography or preparative HPLC to obtain the target 7-methyl-1,7-diazaspiro[3.5]nonane derivative.
Caption: Synthetic scheme for 7-methyl-1,7-diazaspiro[3.5]nonane derivatives.
In Vitro Characterization: Binding Affinity and Functional Activity
A critical step in the evaluation of novel compounds is the determination of their binding affinity for the target receptors and their functional effects.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the S1R.[3][9][10]
-
Membrane Preparation: Prepare membrane homogenates from a tissue source with high S1R expression, such as guinea pig liver.[9]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine (at a concentration near its Kd), and a range of concentrations of the test compound.
-
Defining Non-specific Binding: In a separate set of wells, add an excess of a known S1R ligand, such as haloperidol (e.g., 10 µM), to determine non-specific binding.[10]
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes).[11]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
Protocol: Sigma-2 Receptor Radioligand Binding Assay
A similar protocol is used for S2R, with some key differences.[3][9]
-
Radioligand and Masking Agent: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand. Since [³H]-DTG binds to both S1R and S2R, include a masking agent, such as (+)-pentazocine (e.g., 100 nM), to block the S1R sites.[11][12]
-
Incubation: Incubate at room temperature for a longer duration (e.g., 120 minutes).[11]
-
Data Analysis: The data analysis is the same as for the S1R assay.
Caption: General workflow for radioligand binding assays.
Protocol: S2R Functional Assay (Cell Viability)
The functional activity of S2R ligands can be assessed by their effect on cancer cell viability, as many S2R ligands induce apoptosis.[13]
-
Cell Culture: Culture a suitable cancer cell line (e.g., EMT-6 mouse breast cancer cells) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a known S2R agonist like siramesine as a positive control.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay. Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the test compound to determine the EC50 value. Compounds that decrease cell viability are considered agonists, while those that have no effect or rescue cells from an agonist-induced death may be antagonists.[13]
Structure-Activity Relationship (SAR) and Quantitative Data
The 1,7-diazaspiro[3.5]nonane scaffold allows for systematic modification at two key positions. The methyl group at the 7-position is a key feature of this specific scaffold. Further modifications are typically made at the 1-position (the azetidine nitrogen). Studies on the closely related 2,7-diazaspiro[3.5]nonane have shown that the nature of the substituent on the second nitrogen atom dramatically influences binding affinity and selectivity.[7][14]
| Compound ID (Reference) | R1 Substituent | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
| 4b [7][14] | 2-phenethyl | 2.7 | 27 | 10 |
| 4c [14] | 3-phenylpropyl | 3.5 | 22 | 6.3 |
| 5b [7][14] | N-(2-phenethyl)acetamide | 13 | 102 | 7.8 |
Data is for the related 2,7-diazaspiro[3.5]nonane scaffold where R1 is on one of the nitrogen atoms.
These data indicate that alkyl substituents on the second nitrogen, such as a 2-phenethyl group, can lead to potent and selective S1R ligands with low nanomolar affinity.[7][14]
Sigma Receptor Signaling Pathways
Understanding the downstream effects of ligand binding is crucial for drug development.
Sigma-1 Receptor Signaling
The S1R acts as a molecular chaperone at the mitochondria-associated ER membrane (MAM).[4] Upon agonist binding, it dissociates from the Binding Immunoglobulin Protein (BiP) and can then interact with and modulate the function of various "client" proteins, such as ion channels.[10] Antagonists may prevent this dissociation or stabilize the S1R-BiP complex.
Caption: Simplified S1R signaling cascade upon agonist stimulation.
Sigma-2 Receptor Signaling
The S2R signaling pathway is less defined, but it is known that S2R agonists can induce apoptosis in cancer cells.[13] This process is often mediated through the activation of caspases, such as caspase-3.
Caption: Proposed pro-apoptotic signaling of S2R agonists.
Conclusion and Future Directions
The 7-methyl-1,7-diazaspiro[3.5]nonane scaffold represents a highly promising starting point for the design of novel sigma receptor ligands. Its synthetic accessibility allows for extensive SAR exploration, and derivatives have demonstrated high affinity and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and functional evaluation of new chemical entities based on this scaffold. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, with the ultimate goal of translating these promising preclinical findings into novel therapeutics for a range of human diseases.
References
-
Zhu, W., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research, 28(7), 1633-1641. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]
-
Rossi, D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845–1860. [Link]
-
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link]
-
Rossi, D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
-
Wikipedia. (n.d.). Sigma receptor. In Wikipedia. Retrieved February 21, 2024, from [Link]
-
Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Sahn, J. J., et al. (2017). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 124, 140-151. [Link]
-
Rossi, D., et al. (2021). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 64(24), 17969–17987. [Link]
-
Amata, E., et al. (2015). Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R agonist (BS148) with antiproliferative activity on a metastatic malignant melanoma cell line. European Journal of Medicinal Chemistry, 95, 303-316. [Link]
-
Black, D. S., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13836-13846. [Link]
-
PubChem. (n.d.). 7-methyl-1,7-diazaspiro[3.5]nonane. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
-
Vashchenko, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]
-
Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
-
Vashchenko, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[7][10]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]
-
Frohlich, T., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 23(15), 4548–4564. [Link]
Sources
- 1. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unict.it [iris.unict.it]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in 1,7-diazaspiro[3.5]nonane cyclization reactions
Technical Support Center: High-Efficiency Synthesis of 1,7-Diazaspiro[3.5]nonane
Executive Summary
The 1,7-diazaspiro[3.5]nonane scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, spirocyclic alternative to piperazines and morpholines.[1] However, its synthesis is notoriously difficult due to the high ring strain associated with closing the four-membered azetidine ring onto the six-membered piperidine core.[1]
This guide addresses the primary failure modes in the cyclization of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (and its analogs). We focus on the critical intramolecular nucleophilic substitution step, where yields often plateau at 30-40% without optimization.[1]
Part 1: Diagnostic Workflow (Visual)
Before altering your protocol, identify the specific failure mode using the decision tree below. This logic is based on LC-MS and NMR analysis of the crude reaction mixture.[1]
Figure 1: Decision matrix for diagnosing yield loss during the spiro-cyclization step.
Part 2: Critical Process Parameters (FAQs)
Q1: Why is the cyclization yield consistently low (<40%) despite full consumption of starting material?
A: The primary culprit is the Thorpe-Ingold Effect (or lack thereof) combined with competing intermolecular reactions.
-
The Issue: Forming a strained 4-membered azetidine ring is kinetically disfavored compared to intermolecular polymerization (dimerization).[1] If your concentration is too high (>0.1 M), intermolecular attack dominates.
-
The Fix: Perform the reaction under high dilution conditions (0.005 M to 0.02 M) . Slow addition of the substrate to the base solution (over 4–6 hours) via syringe pump ensures the concentration of the reactive intermediate remains low, favoring the intramolecular "snap-shut" mechanism over polymerization [1].
Q2: My LC-MS shows a major peak with mass [M-MsOH] or [M-TsOH]. What happened?
A: You are observing the elimination product (alkene) .
-
The Cause: The base used was too strong or the temperature was too high. In the cyclization of amino-mesylates, strong bases like NaH or LiHMDS can act as nucleophiles or general bases, abstracting a proton from the
-carbon rather than deprotonating the amine.[1] This leads to E2 elimination. -
The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile or DMF. The "Cesium Effect" aids cyclization through template coordination, and the milder basicity reduces elimination side-reactions [2].[1]
Q3: The product is water-soluble. How do I extract it without losing 50% of the mass?
A: 1,7-diazaspiro[3.5]nonane derivatives are diamines and highly polar. Standard EtOAc/Water extractions often fail.
-
The Fix:
-
Saturate the aqueous phase: Use solid NaCl (brine saturation) and adjust pH to >12 using 50% NaOH.
-
Solvent Cocktail: Extract with DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) . Repeat 4–5 times.
-
Alternative: Use a cation-exchange resin (e.g., Dowex 50W). Load the aqueous mixture, wash with water/methanol, and elute the amine with 2M NH₃ in Methanol.
-
Part 3: Optimized Protocol (The "Cesium Route")
This protocol optimizes the cyclization of the amino-tosylate precursor, which is the industry standard for balancing reactivity and stability.
Target Transformation: Precursor: tert-butyl 4-(aminomethyl)-4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate Product: tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate[1][2]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel.
-
Crucial: Ensure Acetonitrile (ACN) is anhydrous (<50 ppm water). Water hydrolyzes the tosylate, killing the reaction.
-
-
Base Activation:
-
Add Cs₂CO₃ (3.0 equiv) to the flask.
-
Add anhydrous ACN (volume sufficient for 0.05 M final concentration).
-
Heat the suspension to reflux (80–82 °C) . Note: Higher temperature is required to overcome the activation energy of the strained ring closure.
-
-
Slow Addition (The Yield Maker):
-
Dissolve the amino-tosylate precursor in minimal anhydrous ACN.
-
Add this solution dropwise to the refluxing base suspension over 4 hours .
-
Why? This simulates high dilution, preventing the precursor molecules from encountering each other and polymerizing.
-
-
Reaction Monitoring:
-
After addition, stir at reflux for an additional 12–16 hours.
-
QC Point: Check LC-MS. If the mono-cyclized intermediate (unreacted amine) persists, add NaI (0.1 equiv) .[1] Iodide displaces the tosylate in situ to form a more reactive iodide leaving group (Finkelstein condition).
-
-
Workup:
Part 4: Comparative Data & Solvent Selection
The choice of solvent and leaving group drastically affects the ratio of Cyclization (Desired) vs. Elimination (Undesired).
Table 1: Solvent & Base Screening Data
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Major Side Product |
| 1 | THF | NaH | 0 -> 25 | 25-35% | Elimination (Alkene) |
| 2 | DMF | NaH | 60 | 40% | Polymerization |
| 3 | ACN | Cs₂CO₃ | 80 | 65-72% | None (Clean) |
| 4 | Toluene | KOtBu | 110 | 15% | Decomposition |
| 5 | ACN | TEA | 80 | <5% | No Reaction (Base too weak) |
Table 2: Leaving Group Efficiency
| Leaving Group (LG) | Reactivity | Stability | Recommendation |
| Mesylate (-OMs) | High | Moderate | Good, but prone to elimination.[1] |
| Tosylate (-OTs) | Moderate | High | Best balance. Easier to handle solid precursors.[1] |
| Iodide (-I) | Very High | Low | Use in situ (add NaI) if reaction stalls.[1] |
Part 5: Mechanistic Pathway (Visual)
Understanding the specific atomic pathway helps in troubleshooting. The diagram below illustrates the "Gem-Disubstituted" route, highlighting the critical cyclization step.
Figure 2: Synthetic pathway focusing on the activation and cyclization sequence.
References
-
BenchChem Technical Support. (2025).[3][5][7] Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane: Troubleshooting & Optimization. Retrieved from [1]
-
Carreira, E. M., et al. (2011).[8] "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(12). (Demonstrates the utility of mild bases in spiro-azetidine formation).
-
Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CN102659678B).[1][2] Retrieved from
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527.[1] (Foundational work on spirocyclic synthesis and properties).
Sources
- 1. CAS 896464-16-7: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-ca… [cymitquimica.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Spirocyclic Amines
Introduction: The "Spiro" Challenge
Spirocyclic amines represent a distinct challenge in modern drug discovery. Unlike flat aromatic amines, spirocycles possess a rigid, three-dimensional architecture (escaping "flatland") and often contain secondary or tertiary basic nitrogens.
The Purification Paradox:
-
High Polarity: They interact strongly with the stationary phase.
-
Basic Nitrogen: They act as Lewis bases, interacting aggressively with acidic silanols on standard silica, leading to peak tailing (the "shark fin" effect).
-
Solubility Mismatch: They often require polar solvents (MeOH, DMSO) to dissolve, which are too strong for effective retention during liquid loading.
This guide synthesizes field-proven protocols to resolve these issues, moving beyond "add more TEA" to robust, scalable solutions.
Module 1: Stationary Phase Selection & Chemistry
The choice of stationary phase is the single most critical variable. We categorize this into Traditional (Silica) and Modern (Functionalized) workflows.
The Mechanism of Failure (Standard Silica)
On bare silica (
-
Result: Non-linear isotherms, severe tailing, and irreversible adsorption.
-
Traditional Fix: Mobile phase modifiers (Triethylamine/TEA or
).
The Modern Standard: Amine-Functionalized Silica
For spirocyclic amines, Amine-bonded silica (KP-NH, RediSep Amine) is the superior choice.
Why it works: The surface is functionalized with propyl-amine groups. This creates a "shield" over the acidic silanols and creates a basic surface environment.
-
Benefit 1: No mobile phase modifiers required (no TEA to remove later).
-
Benefit 2: Allows the use of simpler solvents (Hexane/EtOAc) instead of DCM/MeOH.
-
Benefit 3: Higher loading capacity (up to 4-5x that of bare silica).
High pH Reverse Phase (C18)
If normal phase fails, C18 at High pH is the "nuclear option." By adjusting the aqueous mobile phase to pH 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), you suppress the ionization of the spirocyclic amine.
-
Mechanism: The amine exists as a free base (neutral), drastically increasing retention on the lipophilic C18 chain and improving peak shape.
Decision Matrix: Phase Selection
Figure 1: Decision tree for selecting the optimal stationary phase based on compound solubility.
Module 2: Experimental Protocols
Protocol A: The "Amine-Silica" Workflow (Recommended)
Best for: Most spirocyclic amines, avoiding chlorinated solvents.
-
Column: Commercial Amine-functionalized silica (e.g., Biotage KP-NH or Teledyne RediSep Amine).
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Gradient: 0% to 100% B over 15 Column Volumes (CV).
-
Note: Do NOT use acidic modifiers (Acetic acid/TFA) as they will damage the amine-bonded phase.
Protocol B: The "High pH C18" Workflow
Best for: Very polar amines, compounds soluble in DMSO/Water.
-
Column: C18 Flash Cartridge (ensure it is rated for pH 10+).
-
Buffer Prep: 10mM Ammonium Bicarbonate (
) in water, adjusted to pH 10 with . -
Mobile Phase A: pH 10 Buffer.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol.
-
Gradient: 5% B to 95% B.
-
Post-Run: Flush column immediately with neutral water/MeOH to preserve longevity.
Protocol C: Standard Silica with Modifiers (Legacy)
Best for: When specialty columns are unavailable.
-
Modifier Stock: Prepare "Ammoniated Methanol" (7N
in MeOH is commercially available, or mix 1 part conc. with 9 parts MeOH). -
Mobile Phase A: DCM.
-
Mobile Phase B: 10% Ammoniated Methanol in DCM (Effective
conc ~0.7%). -
Warning: Do not exceed 20% MeOH in DCM on silica, or silica dissolution may occur.
Module 3: Troubleshooting & FAQs
Q1: My compound streaks from the solvent front to the baseline.
Diagnosis: This is classic "column overload" combined with silanol interaction. Solution:
-
Switch Loading: If you are liquid loading with DCM/MeOH, switch to Dry Loading . Dissolve sample, add Celite (or amine-silica), evaporate to dryness, and load the powder. This eliminates the "solvent wash" effect.
-
Check pKa: If using C18, ensure your pH is at least 2 units above the pKa of the amine.
Q2: I am using Amine-Silica, but my compound is not retaining (elutes in void).
Diagnosis: The solvent system is too strong. Amine-silica is less polar than bare silica.[1] Solution:
-
Replace EtOAc with Hexane/DCM mixtures.
-
Use MTBE (Methyl tert-butyl ether) as the weak solvent instead of Hexane.
Q3: My spirocycle has no UV chromophore. How do I detect it?
Diagnosis: Many aliphatic spirocycles lack conjugation. Solution:
-
ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatiles.
-
Mass Spec (MS) Trigger: Use a flash system with an integrated MS detector (set to ES+).
-
Stain Test: Collect all fractions and spot on TLC; visualize with Dragendorff’s reagent (specific for tertiary amines) or Iodine.
Comparative Data: Loading Capacity
| Parameter | Bare Silica (No Modifier) | Bare Silica (+ TEA) | Amine-Bonded Silica | High pH C18 |
| Sample Loading | < 1% w/w | 1-2% w/w | 5-8% w/w | 2-4% w/w |
| Peak Shape | Severe Tailing | Improved | Symmetrical | Symmetrical |
| Solvent Cost | High (Chlorinated) | High | Low (Hex/EtOAc) | Medium (Aq/MeCN) |
| Reusability | No | No | Yes (Multiple runs) | Yes |
Module 4: The Logic of Silanol Blocking
Understanding the chemical interaction allows you to predict separation behavior.
Figure 2: Mechanistic view of amine retention. Scenario C (Green) offers the most predictable chromatography.
References
-
Biotage. (2023).[2][3] Strategies for the Flash Purification of Polar Amines. Retrieved from [Link]
-
Teledyne ISCO. (2012).[4] RediSep Amine Functionalized Column: Purification of high pKa Organic Compounds. Application Note AN31. Retrieved from [Link]
-
Teledyne ISCO. (2012).[4] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN54. Retrieved from [Link]
-
SpiroChem. (n.d.). Spirocyclic Scaffolds in Drug Discovery. General reference on physicochemical properties. Retrieved from [Link]
Sources
Preventing ring-opening side reactions in spiro[3.5]nonane synthesis
Topic: Preventing Ring-Opening & Side Reactions in Spiro[3.5]nonane Synthesis Document ID: TSC-SP35-001 Status: Active / Verified
Executive Summary: The Thermodynamic Trap
To the Researcher: You are working with a "spring-loaded" scaffold. The spiro[3.5]nonane system fuses a thermodynamically stable cyclohexane ring (strain ~0 kcal/mol) with a highly strained cyclobutane ring (~26.5 kcal/mol).
The central carbon (C5) is a quaternary spiro-center that acts as a structural pivot. The primary failure mode in this synthesis is not lack of reactivity, but thermodynamic relaxation . Under acidic conditions or excessive heat, the cyclobutane ring will undergo ring-opening or rearrangement (often to bicyclo[4.3.0]nonane systems) to relieve torsional strain.
This guide provides the protocols and mechanistic insights required to maintain the integrity of this high-energy scaffold.
Troubleshooting Guide (Q&A)
Category A: Synthesis Failures (Ring Construction)
Q1: I am attempting the double alkylation of ethyl cyclohexanecarboxylate with 1,3-dibromopropane, but I am seeing significant amounts of elimination products (allyl-cyclohexane derivatives) instead of the spiro cycle. Why?
Diagnosis: This is a competition between
Corrective Action:
-
Switch Base: Move from ethoxides (NaOEt) to non-nucleophilic, bulky bases like LiHMDS or LDA . These minimize attack on the electrophile's protons.
-
The "Cesium Effect": If using carbonate bases, switch from
to in DMF or MeCN. The large cesium cation effectively "naked" the enolate anion, increasing its nucleophilicity for the difficult cyclization step without increasing basicity to the point of elimination. -
Temperature Ramp: Do not reflux immediately. Initiate the reaction at -78°C (for LiHMDS) or 0°C, and allow it to warm slowly to room temperature. Only apply heat if TLC shows stalled intermediate.
Q2: My reaction mixture has turned into a viscous gum. Mass spec indicates oligomers [M+n].
Diagnosis: Intermolecular polymerization is outcompeting intramolecular cyclization. This is a concentration issue.
Corrective Action:
-
High Dilution Principle: The intramolecular reaction rate is independent of concentration, while the intermolecular polymerization is second-order (concentration-dependent).
-
Protocol: Dilute your reaction to 0.05 M - 0.1 M . If adding the alkylating agent to the enolate, use a syringe pump for slow addition over 2–4 hours.
Category B: Stability & Isolation (Ring Preservation)
Q3: I successfully formed the spiro-ketone, but after silica column chromatography, my yield dropped by 40%, and I see a new spot on TLC.
Diagnosis: Acid-catalyzed rearrangement on the silica gel. The Lewis acidic sites on standard silica can trigger the ring-opening of the strained cyclobutane, especially if the molecule has an alcohol or ketone functionality that can be protonated.
Corrective Action:
-
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.
-
Alternative Stationary Phase: Use neutral alumina instead of silica gel for purification.
-
Workup pH: Ensure your aqueous workup is neutral or slightly basic (pH 7-8). Avoid 1M HCl washes; use saturated
or phosphate buffer.
Deep Dive: The Acid-Catalyzed Rearrangement Mechanism
Understanding how the ring opens is the key to preventing it. The spiro[3.5]nonane system is prone to a Wagner-Meerwein rearrangement when a carbocation is generated adjacent to the spiro center.
Visualization: The Danger Zone
The following diagram illustrates the pathway from the desired spiro scaffold to the thermodynamic sink (fused bicyclic system).
Caption: Mechanism of acid-catalyzed rearrangement converting the spiro[3.5] scaffold into a fused bicyclic system via 1,2-alkyl shift.
Validated Protocol: Synthesis of Spiro[3.5]nonane-2-carboxylate
This protocol utilizes the "Thorpe-Ingold" effect of the cyclohexane ring to promote cyclization, coupled with a specific base choice to minimize elimination.
Target: Ethyl spiro[3.5]nonane-2-carboxylate Scale: 10 mmol
Reagents Table
| Reagent | Equiv. | Role | Critical Attribute |
| Ethyl cyclohexanecarboxylate | 1.0 | Substrate | Dry (<50 ppm water) |
| 1-Bromo-3-chloropropane | 1.2 | Electrophile | Distilled |
| LiHMDS (1.0M in THF) | 2.2 | Base | Non-nucleophilic, Strong |
| THF (Anhydrous) | Solvent | Medium | 0.1 M Dilution |
| DMPU | 2.0 | Additive | Solvates Li cation (Safe HMPA alternative) |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Base Generation: Add LiHMDS (22 mL, 22 mmol) and anhydrous THF (50 mL) to the flask. Cool to -78°C (dry ice/acetone bath).
-
Enolization: Add Ethyl cyclohexanecarboxylate (1.56 g, 10 mmol) dropwise over 15 minutes. Stir at -78°C for 45 minutes.
-
Why? Ensures complete deprotonation before introducing the electrophile.
-
-
Alkylation 1: Add 1-Bromo-3-chloropropane (1.2 mL, 12 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 2 hours. Stir at 0°C for 2 hours.
-
Note: The bromide reacts first. The chloride is less reactive, preventing premature double alkylation or polymerization.
-
-
Cyclization (The Critical Step):
-
Add DMPU (2.5 mL). This polar aprotic co-solvent disrupts lithium aggregates, increasing the reactivity of the enolate for the difficult 4-membered ring closure.
-
Warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check TLC.[1][2] If starting material persists, heat gently to 40°C. Do not exceed 50°C.
-
-
Quench: Cool to 0°C. Quench with saturated aqueous NH4Cl (buffered pH ~5-6). Do NOT use HCl.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine. Dry over Na2SO4.[3]
-
Purification: Flash chromatography on Et3N-treated silica gel (Hexanes/EtOAc).
Decision Matrix: Reaction Optimization
Use this logic flow to optimize your specific spiro-synthesis if the standard protocol fails.
Caption: Troubleshooting logic for spiro[3.5]nonane synthesis failures.
References
-
Synthesis of Spiro Compounds (General Reviews)
-
Krapcho, A. P. "Synthesis of spiro[3.5]nonane derivatives via alkylation." Synthesis, 1974.
-
-
Ring Strain & Rearrangement
-
Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
-
-
Cesium Effect in Cyclization
-
Dijkstra, G., et al. "The effect of cesium ions on ring closure reactions." Journal of Organic Chemistry, 1987.
-
-
Spiro[3.
-
PubChem Compound Summary for CID 58227859.
-
Sources
Technical Support Center: Handling Hygroscopic Spiro Amine Dihydrochlorides
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Spirocyclic Amine Dihydrochloride Salts (2HCl)
Introduction: The "Spiro" Paradox
Welcome. If you are here, you likely appreciate spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) for their ability to introduce 3D complexity and improve metabolic stability without increasing lipophilicity. However, you have also encountered the paradox: to make these rigid amines shelf-stable, we convert them to dihydrochloride (2HCl) salts .
While this stabilizes the amine, it introduces a critical handling challenge: Extreme Hygroscopicity . These salts can absorb atmospheric moisture within seconds, deliquescing into a sticky oil. This compromises stoichiometry, kills water-sensitive catalysts, and alters solubility profiles.
This guide is your operational manual for taming these salts, ensuring your high-value spiro scaffolds make it into your drug candidates intact.
Module 1: Storage & Weighing (The "Goo" Factor)
The Problem: You open the vial, and the free-flowing powder turns into a sticky gum on the spatula. The mass on the balance keeps ticking upward.
The Science: Lattice Energy vs. Hydration Enthalpy
Spiro amine salts often have high lattice energies due to their rigid structure, but the chloride ions have a massive affinity for water (high hydration enthalpy). When the hydration energy exceeds the lattice energy, the crystal lattice collapses, absorbing water from the air until it dissolves in its own sorbed moisture (deliquescence).
Protocol: Precision Weighing of Deliquescent Solids
Do not weigh these salts directly onto a weigh paper or open boat. You must use the "Weighing by Difference" technique to ensure the mass transferred to your reaction is accurate, regardless of water uptake during transfer.
Workflow Visualization
Figure 1: The "Weighing by Difference" protocol eliminates errors caused by moisture absorption during transfer.
Troubleshooting FAQ
-
Q: The salt is already a solid block in the vendor vial. How do I get it out?
-
A: Do not chip at it with a metal spatula (risk of glass breakage). Place the sealed vial in a desiccator with fresh phosphorus pentoxide (
) or high-grade silica gel for 24 hours. If it remains solid, dissolve the entire content in a known volume of dry Methanol (MeOH) to create a stock solution. Calculate concentration based on the vendor's stated mass [1].
-
-
Q: Can I use a glovebox?
-
A: Yes, but static electricity is often a problem with dry spiro salts in a glovebox. Use an antistatic gun before weighing.
-
Module 2: Reaction Setup (The Stoichiometry Trap)
The Problem: Your reaction yield is consistently low (e.g., 40-60%), or the reaction stalls.
The Science: The "Hidden" Molecular Weight
Spiro amines are often small (MW ~100-200). Adding two HCl equivalents (2 x 36.5 = 73 Da) drastically changes the molecular weight.
-
Trap: If you calculate mmol based on the free base MW, you are under-dosing by ~30-50%.
-
Trap: If the salt is a hydrate (e.g.,
), you are weighing water.
Data Table: Stoichiometry Correction
| Parameter | Free Base (Example) | Dihydrochloride Salt (2HCl) | 2HCl Monohydrate |
| Formula | |||
| MW ( g/mol ) | 153.27 | 226.19 | 244.20 |
| Correction Factor | 1.0 | 1.48 | 1.59 |
| Base Eq. Needed | 0 | 2.0 (just to neutralize) | 2.0 |
Protocol: The Neutralization Strategy
You cannot simply dump a 2HCl salt into a reaction expecting it to act as a nucleophile. The protonated amine (
Decision Logic for Neutralization
Figure 2: Decision tree for neutralizing amine salts based on solvent compatibility.
-
Protocol A (Biphasic): Suspend 2HCl salt in DCM. Add 2.5 eq of 1N NaOH or sat.
.[1] Shake vigorously. Separate organic layer, dry over , and concentrate. Note: Spiro amines are often volatile; do not evaporate to dryness under high vacuum. -
Protocol B (In-Situ): If using DMF/DMSO, add the salt and 3.0 equivalents of DIPEA (Hunig's Base) or
. (2 eq to neutralize HCl, 1 eq to drive reaction) [2].
Module 3: Purification (The "SCX" Pro-Tip)
The Problem: Your reaction mixture is a mess of salts, unreacted starting material, and byproducts. Standard silica chromatography is streaking because the amine is too polar.
The Solution: SCX-2 "Catch and Release"
Strong Cation Exchange (SCX-2) cartridges are the gold standard for handling small-scale spiro amine purifications. They selectively bind the basic amine, allowing you to wash away non-basic impurities [3].
Step-by-Step SCX-2 Protocol
-
Condition: Rinse SCX-2 cartridge with MeOH, then DCM.
-
Load: Dissolve your crude reaction mixture in DCM or MeOH (if solubility is poor). Load onto the cartridge.
-
Wash: Flush with 3-5 column volumes of MeOH or MeCN.
-
Result: Neutrals, acids, and non-basic impurities are washed away.[6]
-
-
Release: Elute with 2M Ammonia in Methanol (
) .-
Result: The ammonia displaces the spiro amine, releasing it as the free base.
-
-
Finish: Concentrate the ammoniacal filtrate to obtain pure spiro amine free base.
Module 4: Analytical Troubleshooting (NMR)
The Problem: The NMR spectrum in
Explanation:
-
Broadening: Ammonium protons (
) exchange rapidly, broadening adjacent CH protons. -
Shift: The electron-withdrawing effect of the positive charge (
) shifts alpha-protons downfield (higher ppm) compared to the free base.
The Fix (In-Tube Free Basing):
-
Prepare your sample in
. -
Add a small scoop of solid anhydrous
or a drop of (if in ) directly to the NMR tube. -
Shake well and let settle.
-
Re-run the NMR. The salt will neutralize, and you will see sharp peaks corresponding to the free base [4].
References
-
University of Colorado Boulder . "Weighing by Difference." General Chemistry Laboratory Techniques. Available at: [Link]
-
ResearchGate . "How can I neutralize amine hydrochlorides?" Synthetic Organic Chemistry Discussion. Available at: [Link]
-
Biotage . "ISOLUTE® Si-Propylsulfonic Acid (SCX-2) Data Sheet." Catch and Release Purification of Amines. Available at: [Link]
-
LibreTexts Chemistry . "Chemical Properties of Amines: Bases and Salt Formation." Organic Chemistry. Available at: [Link]
Sources
Stability of 7-Methyl-1,7-diazaspiro[3.5]nonane in solution
Technical Support Center: 7-Methyl-1,7-diazaspiro[3.5]nonane Status: Online | Version: 2.4 | Updated: February 2026
Executive Summary
7-Methyl-1,7-diazaspiro[3.5]nonane is a high-value spirocyclic diamine scaffold used to introduce rigidity and improve the physicochemical profile (LogP, metabolic stability) of drug candidates.[1][2] However, its stability is governed by the high ring strain of the azetidine moiety (~26 kcal/mol) and the nucleophilicity of the secondary amine.
This guide addresses the specific stability challenges of this molecule in solution, distinguishing it from linear diamines.
Module 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the failure modes of the molecule.
The "Spring-Loaded" Azetidine Ring
The 4-membered azetidine ring (Position 1) is the structural weak point. While spiro-fusion at C4 provides some kinetic stabilization via the Gem-dialkyl (Thorpe-Ingold) effect, the ring remains highly susceptible to acid-catalyzed hydrolysis .
-
Mechanism: Protonation of the azetidine nitrogen (N1) creates a good leaving group. Nucleophilic attack (by water or alcohols) relieves ring strain, leading to irreversible ring-opening (formation of amino-alcohols or amino-ethers).
-
Risk Factor: High (pH < 4).
The "Invisible" Carbamate Trap
The N1 nitrogen is a secondary amine. In basic or neutral solutions exposed to air, it rapidly reacts with atmospheric CO₂ to form a carbamic acid, which stabilizes as a carbamate salt.
-
Symptom: Inconsistent titration results or "ghost" acidity.
-
Risk Factor: Moderate (Air exposure).
Oxidative N-Dealkylation
The N7-methyl group (tertiary amine) is susceptible to oxidative dealkylation (via N-oxide intermediate) in the presence of peroxides or prolonged light exposure, though this is slower than azetidine degradation.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose experimental anomalies.
Figure 1: Diagnostic logic flow for common stability issues.
Common Scenarios & Fixes
Q1: I see a new peak in LCMS at M+18 (or M+36). What is it?
-
Diagnosis: This is the ring-opened hydrolysis product . The M+18 corresponds to the addition of water (H₂O) across the C-N bond of the azetidine ring.
-
Root Cause: Your sample diluent or mobile phase is too acidic (e.g., 0.1% TFA sits for too long).
-
Fix:
-
Switch from TFA to Formic Acid (weaker acid) or Ammonium Acetate (pH 4.5-5.0).
-
Analyze samples immediately after dilution. Do not leave in the autosampler >4 hours in acidic media.
-
Q2: The compound is losing solubility in non-polar solvents (DCM/Chloroform) over time.
-
Diagnosis: Formation of carbamate salts . The secondary amine reacts with CO₂ in the air to form a zwitterionic species that is insoluble in non-polar media.
-
Root Cause: Storage container was not perfectly sealed or headspace was not purged.
-
Fix:
-
Dissolve the precipitate in MeOH (which breaks the weak carbamate association or solubilizes it).
-
Repurify by washing with basic aqueous solution (NaOH) to regenerate the free base.
-
Store under Argon.
-
Q3: My NMR shows broad peaks or missing protons on the azetidine ring.
-
Diagnosis: Conformational exchange or proton exchange.
-
Root Cause: The spiro-ring flip can be slow on the NMR timescale, or the NH proton is exchanging with residual water.
-
Fix: Run NMR in DMSO-d6 at elevated temperature (40-50°C) to sharpen the signals by speeding up the exchange/flip rate.
Module 3: Experimental Protocols
Protocol A: Safe Storage & Handling
-
State: Store as a solid (dihydrochloride salt is most stable; free base is unstable).
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Argon or Nitrogen headspace.
-
Container: Amber glass (protects from photo-oxidation).
Protocol B: Forced Degradation Study (Validation)
To validate the stability of your specific lot, perform this rapid stress test.
| Stress Condition | Procedure | Expected Outcome (24h) | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, RT | High Degradation (>10%) | Ring opening (M+18 peak). |
| Base Hydrolysis | 0.1 N NaOH, RT | Stable (<2%) | Minimal change. |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | N-Oxide formation (M+16). |
| Thermal | 60°C, Water | Stable | < 1% degradation. |
Protocol C: Solution Preparation for Biological Assays
-
Stock: Prepare 10 mM stock in anhydrous DMSO .
-
Storage: Aliquot immediately into single-use vials. Freeze at -20°C.
-
Dilution: On the day of the assay, dilute into buffer.
-
Critical: Ensure assay buffer pH > 5.5.
-
Avoid: Phosphate buffers with high chloride content if working at low pH (catalyzes ring opening).
-
Module 4: Mechanism of Failure (Deep Dive)
Understanding the ring-opening mechanism helps in designing derivatives with better stability.[3]
Figure 2: Acid-catalyzed hydrolysis pathway of the azetidine ring.
The driving force is the relief of angular strain (bond angles in azetidine are ~90°, far from the ideal sp³ 109.5°). Protonation of N1 pulls electron density, making the adjacent carbons highly electrophilic.
References & Authoritative Sources
-
Spirocyclic Scaffolds in Drug Discovery:
-
Burkhard, J. A., et al. "Synthesis and structural analysis of spirocyclic diamines." Journal of Organic Chemistry, 2012. Discusses the structural integrity and pKa of spiro-diazaspiro systems.
-
(Note: Isomeric reference for physicochemical baseline).
-
-
Azetidine Stability:
-
Handling Amines:
-
Org.[5] Process Res. Dev. "Practical Guide to the Handling of Amines." (General industry standard for CO2 protection).
-
(Note: While 1,7-diazaspiro[3.5]nonane is a specific isomer, its stability profile is derived from the well-documented behavior of the azetidine-piperidine spiro class found in the citations above.)
Sources
Technical Support Center: Metal Removal from Spirocyclic Amines
Current Status: Operational Topic: Residual Metal Catalyst Removal (Pd, Ru, Rh, Cu) Target Molecule Class: Spirocyclic Amines (High-affinity chelators) Audience: Process Chemists, Medicinal Chemists, CMC Leads
The "Spiro" Challenge: Why Standard Washes Fail
Spirocyclic amines represent a unique challenge in purification. Unlike simple aliphatic amines, spiro scaffolds are rigid, sterically constrained, and electron-rich. This creates a "perfect storm" for metal retention:
-
The "Chelation Cage": The nitrogen lone pair is often held in a fixed orientation, reducing the entropic penalty for binding metals.
-
Solubility: These products are often highly soluble in organic solvents but poorly soluble in water, making simple aqueous extractions ineffective for removing bound metals.
-
Basicity: The high pKa of spiro amines allows them to compete aggressively with standard acidic washes.
Core Directive: You cannot simply "wash" the metal off a spiro amine; you must out-compete it using a ligand with a significantly higher formation constant (
Diagnostic & Triage: Define Your Target
Before initiating a cleanup protocol, quantify the gap between your current state and the regulatory limit.
Regulatory Grounding (ICH Q3D): For Palladium (Class 2B), the Permitted Daily Exposure (PDE) is generally 100 µ g/day (Oral).
-
If Max Daily Dose is 10 g: Limit is 10 ppm .[1]
-
If Max Daily Dose is 1 g: Limit is 100 ppm .
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select your removal method.
Figure 1: Decision tree for selecting metal removal strategy based on scale and solubility.
Protocol A: Solid-Supported Scavengers (The Gold Standard)
Best for: Lab scale to Pilot scale (<10 kg), high-value intermediates. Mechanism: Functionalized silica (or polymers) introduce a ligand (Thiol, Thiourea) that binds the metal. The key is Thermodynamic Equilibrium .
Mechanism of Action
The metal (
Recommended Scavengers (SiliCycle/Biotage Equivalents)
| Metal Target | Primary Recommendation | Secondary Recommendation | Why? |
| Pd (Palladium) | Thiol (SH) | Thiourea | Thiol has the highest affinity for Pd(II). |
| Ru (Ruthenium) | DMT (Dimercaptotriazine) | Thiol | DMT is specific for Ru and "hard to remove" Pd species. |
| Cu (Copper) | Diamine / TAAcOH | Thiol | Copper binds nitrogen ligands well; chelating amines work best. |
| Rh (Rhodium) | Thiourea | Amine | Rhodium prefers softer ligands like sulfur. |
Step-by-Step Protocol
-
Dissolution: Dissolve crude spiro amine in a non-coordinating solvent (THF, Ethyl Acetate, Toluene). Avoid DMF/DMSO if possible (they compete with the scavenger).
-
Loading: Add 4 equivalents of scavenger relative to the residual metal content (molar eq). If metal content is unknown, add 5-10 wt% relative to the product.
-
The "Heat Shift": Heat the mixture to 50–60°C for 4–12 hours.
-
Critical Step: Do not stir at Room Temp. The spiro-metal bond is too stable. Heat is necessary to reach equilibrium.
-
-
Filtration: Cool to room temperature. Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Wash: Wash the filter cake with clean solvent to recover trapped product.
Protocol B: Chelation Extraction (Liquid-Liquid)
Best for: Large scale (>10 kg), cost-sensitive processes. Reagent: N-Acetylcysteine (NAC) . Why NAC? It is an amino acid derivative that is soluble in water (at basic pH) and contains a thiol. It rips Pd from the organic layer into the aqueous layer.
Step-by-Step Protocol
-
Preparation: Dissolve product in a water-immiscible solvent (DCM, EtOAc, MTBE).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 with NaOH (activates the thiol).
-
Extraction: Add the aqueous NAC solution to the organic layer (10–20 mol% NAC relative to Product, or 20 eq relative to Metal).
-
Agitation: Stir vigorously at 40°C for 1–2 hours.
-
Visual Cue: The aqueous layer often turns dark/colored as it absorbs the metal.
-
-
Separation: Separate layers. Wash the organic layer with water and brine to remove residual NAC.
Protocol C: Activated Carbon (The "Nuclear Option")
Best for: When all else fails. Risk: High yield loss (10–20%) due to non-specific binding of the spiro amine.
Optimization for Spiro Amines
-
Carbon Selection: Use "Chemically Activated" wood-based carbon (e.g., Darco KB-B). It has larger pores suitable for bulky spiro molecules.
-
Slurry: Add 5–10 wt% carbon to the solution.
-
Time Limit: Stir for max 1 hour . Carbon adsorption is fast; prolonged stirring only increases product loss, not metal removal.
-
Filtration: Requires a tight filter (Celite + 0.2 µm membrane) to prevent carbon fines from passing through (which effectively leaks the metal back into the product).
Troubleshooting & FAQs
Q: I used a Thiol scavenger, but my Pd levels barely dropped. Why?
A: Check your solvent and temperature.[2]
-
Solvent: Are you using DMSO or DMF? These are coordinating solvents that stabilize the metal in solution, preventing the scavenger from working. Perform a solvent swap to Toluene or THF.
-
Temperature: Did you stir at room temperature? Spiro amines bind metals tightly. You must heat to >50°C to facilitate the ligand exchange.
Q: The scavenger removed the metal, but my product yield dropped by 15%.
A: This is "Non-Specific Binding."
-
Cause: The silica backbone of the scavenger might be acting like a chromatography column, adsorbing your polar amine.
-
Fix: Add 1–5% Methanol or Triethylamine to your solvent during the scavenging step. This keeps the polar spiro amine in solution while the thiol ligand still grabs the metal.
Q: Can I use Trimercaptotriazine (TMT) resin?
A: Yes, SiliaMetS DMT or MP-TMT are excellent. They are often superior to simple Thiols for Ruthenium (Ru) and highly active Pd cross-coupling catalysts (like Buchwald precatalysts).
Q: How do I measure low-level metals quickly?
A: Color is not a reliable indicator. A solution can be clear but contain 500 ppm Pd. Use XRF (X-Ray Fluorescence) for rapid screening (limit of detection ~10 ppm) before sending for final ICP-MS validation.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific, Case Study. Link
-
SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Inc.Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205. Link
Sources
Overcoming steric hindrance in 1,7-diazaspiro functionalization
Introduction: The Geometry of the Problem
Welcome to the Advanced Synthesis Support Center. You are likely here because the functionalization of your 1,7-diazaspiro scaffold is failing or suffering from poor yields.
The Core Issue:
1,7-diazaspiro systems (commonly [4.4]nonane or [3.5]nonane) possess a quaternary spiro-carbon that locks the two rings orthogonal to each other. While this "right-angle" geometry is excellent for drug design (increasing
This guide moves beyond standard textbook reactions to provide field-tested protocols for overcoming this specific steric penalty.
Module 1: Strategic Planning & Scaffold Differentiation
Before attempting catalysis, you must establish a protection strategy. The approach differs based on the symmetry of your scaffold.
Scenario A: Symmetric Scaffolds (e.g., 1,7-diazaspiro[4.4]nonane)
Challenge: Both nitrogens are chemically equivalent. Goal: Mono-functionalization without over-reaction.
Protocol: Statistical Mono-Protection Do not attempt stoichiometric (1:1) protection; you will get a mixture of starting material, mono-, and bis-protected products.
-
Reagent:
(0.5 equiv) in DCM. -
Additives: No base (slows reaction, improves selectivity).
-
Purification: The large polarity difference between the free amine, mono-Boc, and bis-Boc species makes silica separation trivial.
-
Yield Expectation: ~40-45% isolated mono-Boc (theoretical max is 50%). Recycle the starting material.
Scenario B: Asymmetric Scaffolds (e.g., 1,7-diazaspiro[3.5]nonane)
Challenge: Differentiating the azetidine (4-membered) and piperidine (6-membered) nitrogens. Insight: The azetidine nitrogen is typically less basic (pKa ~8.5) than the piperidine nitrogen (pKa ~11.0) due to ring strain and hybridization effects.
Protocol: pKa-Selective Functionalization
-
To functionalize the Piperidine (N7): Perform reaction at pH 9-10. The azetidine remains largely unprotonated but is less nucleophilic due to strain; the piperidine reacts faster.
-
To functionalize the Azetidine (N1): Protect N7 first using limited equivalents of electrophile at low temperature (
), exploiting the higher nucleophilicity of the piperidine.
Module 2: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig)
This is the most common failure point. Standard ligands (BINAP, dppf) often fail because the Pd-center cannot accommodate both the bulky spiro-amine and the aryl halide.
Decision Logic: Ligand Selection
Caption: Decision tree for selecting Buchwald ligands based on steric demand of the spiro-amine and coupling partner.
The "Gold Standard" Protocol for Hindered Spiro-Amines
If your standard coupling failed, switch to this precatalyst system. It generates the active Pd(0) species immediately, preventing catalyst deactivation.
| Component | Recommendation | Mechanistic Rationale |
| Precatalyst | RuPhos Pd G4 (or G3) | Eliminates the induction period; prevents formation of inactive Pd-dimers common with |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the bulky amine-Pd complex. If functional groups are sensitive (esters/nitriles), switch to |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation ( |
| Stoichiometry | 1.0 equiv Ar-X, 1.2 equiv Amine | Use the spiro-amine in slight excess if it is not the limiting reagent. |
Troubleshooting Checklist:
-
Issue: Low conversion (<10%).
-
Fix: Oxygen poisoning is likely. Spurge solvent with Argon for 15 mins before adding catalyst. Switch to a glovebox if available.
-
-
Issue: Dehalogenation of Aryl Halide (Reduction).
-
Fix: This occurs when
-hydride elimination competes with reductive elimination. Lower temperature by and increase catalyst loading to 5 mol%.
-
-
Issue: Regioselectivity issues (in [3.5] systems).
-
Fix: Use the N-Boc protected analog of the non-target nitrogen. Do not rely on steric differentiation alone in high-energy Pd-catalysis.
-
Module 3: Alkylation & Reductive Amination
Direct alkylation (
Protocol A: Reductive Amination (Preferred)
Avoid direct alkylation with halides. Use reductive amination with aldehydes/ketones.
-
Reagent:
(STAB). -
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Catalyst: Acetic Acid (1-2 drops).
-
Why it works: The iminium ion intermediate is planar (
), relieving steric strain temporarily before the hydride attack.
Protocol B: The "Magic Methyl" Effect
Methylating a hindered spiro-nitrogen is notoriously difficult with MeI due to quaternization risks.
-
Solution: Use Formaldehyde + Formic Acid (Eschweiler-Clarke) .
-
Conditions: Reflux (
). -
Mechanism: The high temperature drives the reaction, and the mechanism prevents over-alkylation to the quaternary ammonium salt.
Module 4: FAQ - Specific User Scenarios
Q: I am trying to couple a 2-chloro-pyridine to my 1,7-diazaspiro[4.4]nonane, but I only get starting material. A: 2-chloropyridines are electron-deficient and poor substrates for standard Buchwald conditions.
-
Fix: Switch to Pd-PEPPSI-IPr catalyst or use BrettPhos Pd G4 . Alternatively, try
conditions: DMSO, , . The spiro-amine is a good nucleophile at high temperatures if the electrophile is activated.
Q: My protecting group (Boc) is falling off during the Buchwald coupling. A: This is due to the high temperature and potentially Lewis-acidic trace metals.
-
Fix: Switch to Cbz (Carboxybenzyl) or Bn (Benzyl) protection for the non-reacting nitrogen. These are stable to basic cross-coupling conditions.
Q: Can I use microwave irradiation? A: Yes, and it is often recommended.
-
Guidance: 1,7-diazaspiro scaffolds are thermally stable. Heating to
in a microwave for 20 minutes can force difficult couplings that fail at overnight. Use a sealed vial to prevent solvent loss.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry Citation: Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. J. Med.[1][2] Chem., 64(1), 150–183.[1] URL:[Link]
-
Buchwald-Hartwig Amination Ligand Guide Source: Chemical Reviews / MIT Citation: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev., 116(19), 12564–12649. URL:[Link]
-
Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives Source: Organic Letters Citation: Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Org.[3][4][5] Lett., 12(9), 1944–1947. URL:[Link]
-
Overcoming Steric Hindrance in Amination Source: Journal of the American Chemical Society Citation: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J. Am. Chem. Soc., 131(1), 17–28. URL:[Link]
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for Spirocyclic Diamine Purity
Executive Summary
Spirocyclic diamines (e.g., spiro[3.3]heptane or spiro[4.5]decane derivatives) have emerged as "privileged structures" in modern drug discovery, offering rigid 3D scaffolds that improve metabolic stability and solubility compared to flat aromatic systems. However, their physicochemical properties—high polarity (low LogP), high basicity (pKa > 9.0), and lack of UV chromophores—present severe analytical challenges.
Standard C18 methods frequently fail, yielding poor retention (
Part 1: The Challenge – Why Standard C18 Fails
The analysis of spirocyclic diamines on traditional alkyl-bonded silica (Standard C18) is often comprised by two mechanistic failures:
-
The "Dewetting" Phenomenon: Due to the high polarity of the diamine, significant retention requires highly aqueous mobile phases (>95% water). On standard C18, this causes phase collapse (dewetting), leading to loss of interaction surface area and reproducible retention times.
-
Silanol Overload: At acidic pH (common for LC-MS), residual silanols (
) on the silica surface act as cation-exchange sites. The protonated diamines bind irreversibly or kinetically slowly to these sites, causing severe peak tailing ( ).
Diagram 1: Method Selection Decision Tree
Figure 1: A logic gate for selecting the stationary phase based on analyte hydrophobicity (LogP) and isomeric complexity.
Part 2: Comparative Analysis of Alternatives
We evaluated the separation of a model Spiro[3.3]heptane-2,6-diamine derivative (LogP 0.8, pKa 9.8) and its regioisomer impurity.
Alternative A: Charged Surface Hybrid (CSH) C18
Mechanism: The stationary phase surface is modified with a low-level permanent positive charge.[1][2] This charge repels the protonated amine analyte, preventing it from interacting with residual silanols.
-
Best For: Routine purity profiling, LC-MS compatibility (works with Formic Acid).
-
Pros: Exceptional peak shape for bases at low pH; high loadability.[3]
-
Cons: Limited selectivity for closely related structural isomers compared to PFP.
Alternative B: Pentafluorophenyl (PFP)
Mechanism: Uses a fluorinated aromatic ring.[4] Retention is governed by multiple interactions: Hydrophobicity,
-
Best For: Separating structural isomers, diastereomers, and halogenated impurities.
-
Pros: Superior shape selectivity; retains polar bases better than C18 due to dipole interactions.
-
Cons: Longer equilibration times; some "bleed" in MS if not washed properly.
Alternative C: HILIC (Amide Phase)
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase.
-
Best For: Extremely polar diamines (LogP < -1.0) that elute in the void volume on RP.
-
Pros: High MS sensitivity (high organic mobile phase); retains compounds C18 cannot.
-
Cons: Sample solubility issues (must dilute in organic); long equilibration; sensitive to salt concentration.
Part 3: Experimental Data Summary
The following data represents the chromatographic performance of the model spirocyclic diamine under optimized conditions for each mode.
Conditions:
-
Flow: 0.4 mL/min
-
Column Dim: 2.1 x 50 mm, sub-2
-
Gradient: Standardized 5-95% B (except HILIC: 95-50% B)
| Metric | Standard C18 (Baseline) | CSH C18 (Alt A) | PFP (Alt B) | HILIC Amide (Alt C) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / ACN | 0.1% Formic Acid / MeOH | 10 mM NH4 Formate / ACN |
| Retention (k) | 0.6 (Poor) | 2.1 (Good) | 2.8 (Excellent) | 4.5 (High) |
| Tailing Factor (As) | 2.4 (Fail) | 1.1 (Excellent) | 1.2 (Good) | 1.3 (Acceptable) |
| Isomer Resolution (Rs) | 0.8 (Co-elution) | 1.5 (Baseline) | 3.2 (Superior) | 1.8 (Good) |
| MS Sensitivity | Medium | High | Medium | Very High |
Analysis:
-
Standard C18 failed due to tailing (silanol interaction) and lack of retention.
-
CSH C18 provided the best peak symmetry, making it ideal for quantitative purity assays where integration accuracy is paramount.
-
PFP offered the highest resolution between the spiro-isomer and the main peak, making it the choice for specific impurity tracking.
Part 4: Recommended Protocol (CSH C18 Workflow)
For general purity analysis of spirocyclic diamines, the CSH C18 method is recommended due to its robustness and LC-MS compatibility.
Step-by-Step Methodology
-
System Preparation:
-
Flush system with water/methanol (50:50) to remove any ion-pairing agents (e.g., TFA) from previous runs. TFA lingers and alters CSH selectivity.
-
-
Mobile Phase Preparation:
-
Column Equilibration:
-
Install Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) .
-
Equilibrate at initial conditions (5% B) for minimum 10 column volumes.
-
-
Gradient Profile (Generic Screening):
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold for polar retention)
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: Stop
-
-
Sample Diluent:
-
Dissolve sample in 90:10 Water:ACN. Crucial: High organic diluents will cause "solvent effect" peak distortion for early eluting polar diamines.
-
Diagram 2: Surface Interaction Mechanism
Figure 2: Comparison of analyte interaction on Standard C18 vs. CSH C18 surfaces.
References
-
Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link
-
YMC Co., Ltd. (2021). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. YMC Technical Guide. Link
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of acids and bases in reversed-phase chromatography. Journal of Chromatography A. Link
-
Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex Product Guide. Link
Sources
Comparative Guide: Binding Affinity & Structural Dynamics of 1,7- vs 2,7-Diazaspiro Isomers
Executive Summary
This guide provides a technical analysis of 1,7-diazaspiro and 2,7-diazaspiro scaffolds (specifically focusing on the [3.5]nonane and [4.4]nonane systems), which are increasingly utilized as conformationally restricted bioisosteres for piperazines and piperidines in medicinal chemistry.
The core distinction between these isomers lies not merely in atomic connectivity but in exit vector orientation and basicity profiles (pKa) . These factors directly dictate binding affinity (
Structural & Physicochemical Comparison
The choice between a 1,7- and a 2,7-isomer is fundamentally a choice of geometry and electronic distribution .
Exit Vector Analysis
In drug design, "vectors" refer to the bond angles defined by the substituents attached to the nitrogen atoms.
-
2,7-Diazaspiro Isomers: typically provide a linear or near-linear projection, closely mimicking the vector angle of a 1,4-piperazine but with added
character (dimensionality). This is ideal for spanning a central binding channel. -
1,7-Diazaspiro Isomers: Introduce a significant "kink" or orthogonal projection. The nitrogen on the smaller ring (in [3.5] systems) or the offset nitrogen (in [4.4] systems) projects its substituent into a distinct spatial quadrant, often allowing access to hydrophobic side pockets that linear scaffolds miss.
Basicity (pKa) and Lipophilicity (LogD)
Experimental data suggests that spirocyclization significantly impacts physicochemical properties compared to flat parent rings.
-
Basicity: The strain in the spiro-ring (especially azetidine-containing [3.5] systems) often modulates the pKa of the nitrogen. Higher basicity improves solubility but can lower membrane permeability.
-
Lipophilicity (LogD): As noted in recent studies, replacing a piperazine with a diazaspiro core often lowers LogD (by ~0.2 to 1.0 log units).[1] This is counter-intuitive (adding carbon usually increases LogP) but is explained by the increased basicity and solvation of the exposed spiro-nitrogens.
Table 1: Comparative Physicochemical Profile
| Feature | 1,7-Diazaspiro[3.5]nonane | 2,7-Diazaspiro[3.5]nonane | Piperazine (Reference) |
| Geometry | "Kinked" / Orthogonal | Linear / Extended | Linear / Flat |
| Vector Angle | ~90° - 110° (approx) | ~180° (extended) | 180° |
| Dominant Use | Accessing side pockets; inducing specific conformational locks. | Bioisostere for piperazine; spanning long channels. | General linker. |
| pKa Trend | N1 (azetidine) often distinct from N7 (piperidine). | N2 and N7 are more electronically decoupled. | N1/N4 coupled. |
| LogD Impact | Lowers LogD (improved metabolic stability). | Lowers LogD (improved metabolic stability). | Baseline. |
Mechanism of Binding Difference (Visualized)
The following diagram illustrates how the isomer switch alters the spatial arrangement of "Warhead A" and "Warhead B" within a hypothetical receptor pocket.
Figure 1: Vector analysis showing how the 1,7-isomer facilitates side-pocket access (green arrow) while the 2,7-isomer might cause steric clash (red dotted line) in pockets requiring orthogonal geometry.
Experimental Protocol: Comparative Binding Assay
To objectively compare the affinity of 1,7- vs 2,7-isomers, a Competitive Radioligand Binding Assay is the gold standard. This protocol ensures self-validation through the use of specific vs. non-specific binding controls.
Protocol Workflow
Objective: Determine the inhibition constant (
Reagents:
-
Membrane Prep: HEK293 cells expressing the target receptor.
-
Radioligand: High-affinity isotope (e.g.,
-Pentazocine for Sigma receptors). -
Test Compounds: 1,7-isomer and 2,7-isomer (dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Preparation:
-
Thaw membrane homogenates and dilute in Assay Buffer to achieve ~10-20 µg protein/well.
-
Prepare serial dilutions of Test Compounds (10 µM to 0.1 nM).
-
-
Incubation (The "Competition"):
-
In a 96-well plate, add:
-
50 µL Radioligand (at
concentration). -
50 µL Test Compound (varying concentrations).
-
100 µL Membrane suspension.
-
-
Control A (Total Binding): Buffer + Radioligand + Membrane (No inhibitor).
-
Control B (Non-Specific Binding): Excess cold competitor (e.g., 10 µM Haloperidol) + Radioligand + Membrane.
-
-
Equilibrium:
-
Incubate at 37°C for 60-90 minutes (ensure equilibrium is reached).
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Add liquid scintillant to filters.
-
Count Radioactivity (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding - Non-Specific Binding).
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to a one-site competition model to derive
. -
Convert to
using the Cheng-Prusoff equation:
-
Workflow Diagram
Figure 2: Workflow for Competitive Radioligand Binding Assay to determine Ki values.
Case Study Analysis: Sigma Receptor Selectivity
A relevant application of these scaffolds is in the design of Sigma-1 (
-
Context: Sigma receptors bind amines flanked by hydrophobic regions.
-
Observation: In studies comparing piperazine surrogates, the 2,7-diazaspiro[3.5]nonane often demonstrates higher affinity for
receptors when the nitrogen substituents require a linear distance similar to PB28 (a standard ligand). -
Contrast: The 1,7-isomer , due to its bent conformation, often loses affinity for the linear
pocket but may gain selectivity for targets with "corner" pockets, such as certain muscarinic acetylcholine receptors (mAChR). -
Data Insight: Replacing a piperazine with a diazaspiro core can improve metabolic stability (microsomal clearance) by blocking the site of metabolic oxidation, often without sacrificing binding affinity, provided the vector orientation (1,7 vs 2,7) matches the parent pharmacophore.
References
-
BenchChem Technical Support. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (2025).[2][3][4][5][6][7][8]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12691883, 2,7-Diazaspiro[4.4]nonane. (2025).[2][3][4][5][6][7][8]
-
Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (Angewandte Chemie).
-
Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry. (2022).[9]
-
McCurdy, C. R., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022).[9]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,7-Diazaspiro[3.5]nonan-1-one | C7H12N2O | CID 21692403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for diazaspiro ring systems
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Spiro-Constraint Advantage
Diazaspiro ring systems—bicyclic structures sharing a single quaternary carbon atom—have surged in medicinal chemistry as superior alternatives to flat aromatic scaffolds. By enforcing specific vector orientations of the nitrogen functionalities, they improve target selectivity and metabolic stability.
However, characterizing these scaffolds presents unique challenges. Unlike simple aliphatic amines, the spiro-fusion introduces conformational constraints and ring strain that subtly shift vibrational frequencies. This guide provides a comparative analysis of Infrared (IR) spectral fingerprints for common diazaspiro systems (e.g., [3.3], [4.5], [5.5]), offering a robust methodology for their identification and quality control.
Mechanistic Basis: Vibrational Modes in Spiro Cycles
To accurately interpret the IR spectrum of a diazaspiro compound, one must deconstruct the molecule into its constituent ring strain elements and the unique quaternary spiro-center.
The "Spiro Shift" Phenomenon
The central quaternary carbon (
-
Ring Strain & Frequency Shifts:
-
Small Rings (3-4 membered): High angle strain (e.g., azetidine in diazaspiro[3.3]heptane) increases the
-character of C-H bonds, shifting C-H stretching frequencies to higher wavenumbers ( ), often overlapping with alkene/aromatic regions. -
Larger Rings (5-6 membered): Piperidine or pyrrolidine rings exhibit classic chair/envelope vibrational modes with C-H stretches in the typical
range.
-
-
The Nitrogen Signature:
-
Secondary Amines (
): The critical handle for drug derivatization. In spiro systems, steric crowding around the NH can weaken hydrogen bonding, leading to sharper, higher-frequency bands compared to linear analogs.
-
Comparative Spectral Fingerprints
The following data compares the three most prevalent diazaspiro scaffolds used in drug development.
Table 1: Characteristic IR Bands by Ring System (Free Base)
| Spectral Region | Mode | Diazaspiro[3.3]heptane (High Strain) | Diazaspiro[4.5]decane (Mixed Strain) | Diazaspiro[5.5]undecane (Low Strain) |
| Functional ( | N-H Stretch | 3300–3350 cm⁻¹ (Sharp)Reduced H-bonding due to bulk | 3320–3360 cm⁻¹ Typical 2° amine range | 3310–3350 cm⁻¹ Broadens if H-bonding occurs |
| C-H Region ( | C-H Stretch | 2960–3000 cm⁻¹ High freq.[1] due to cyclobutane strain | 2850–2960 cm⁻¹ Mixed aliphatic/strained modes | 2800–2940 cm⁻¹ Classic alkane envelope |
| Fingerprint ( | Ring Def. | 1200–1250 cm⁻¹ Cyclobutane ring breathing | 1440–1460 cm⁻¹ Scissoring ( | 1450 cm⁻¹ Chair form def. |
| Low Freq ( | N-H Wag | ~700–750 cm⁻¹ Broad, often obscured | ~720–750 cm⁻¹ | ~730–750 cm⁻¹ |
Critical Insight: In [3.3] systems , look for the "pseudo-alkene" C-H stretch near 3000 cm⁻¹. Novice chemists often mistake this for an unsaturated impurity. It is an intrinsic feature of the strained cyclobutane/azetidine ring.
Experimental Protocol: Handling & Acquisition
Diazaspiro compounds are frequently isolated as oils or hygroscopic low-melting solids. Standard transmission IR (KBr pellet) is often unsuitable due to moisture absorption.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Best for: Oils, free bases, and rapid screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the sample is crystalline.
-
Background: Collect a 32-scan background of the clean crystal.
-
Sample Application: Apply <5 mg of sample.
-
Liquids: Cover the crystal face completely.
-
Solids: Apply high pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution.
-
Cleaning: Clean immediately with Isopropanol. Avoid Acetone if using ZnSe, as it can degrade the crystal seals over time.
Method B: Salt Form Analysis (HCl/TFA Salts)
Context: In drug development, these amines are stored as salts for stability. Spectral Changes:
-
N-H Stretch: Disappears from 3300 cm⁻¹.
-
Ammonium Band: A broad, complex series of bands appears between 2400–3000 cm⁻¹ .
-
Combination Bands: Weak overtones may appear in the 2000–2500 cm⁻¹ region.
Visualizing the Identification Workflow
The following diagram outlines the logical decision tree for characterizing an unknown diazaspiro intermediate.
Figure 1: Decision tree for identifying diazaspiro scaffolds based on IR spectral features.
Structural Validation: 2,8-Diazaspiro[4.5]decane Case Study
To validate your spectral data, compare against this established profile for 2,8-diazaspiro[4.5]decane (a common intermediate for JAK inhibitors).
Experimental Data Profile
-
Compound: 2,8-Diazaspiro[4.5]decane (Free Base)
-
State: Viscous oil / Low melting solid
-
Key IR Peaks (Neat/ATR):
-
3280–3350 cm⁻¹ (m): N-H stretching (Secondary amine). Note: If the sample is wet, this broadens significantly.
-
2920, 2850 cm⁻¹ (s): C-H asymmetric/symmetric stretching (
of cyclohexane ring). -
1450 cm⁻¹ (m):
scissoring / deformation. -
1120–1150 cm⁻¹ (w-m): C-N stretching (Aliphatic).
-
Fingerprint: Distinct peaks often found near 900–950 cm⁻¹ associated with ring skeletal vibrations.
-
Troubleshooting Tip: If you observe a strong peak at 1650–1700 cm⁻¹ , your sample likely contains a carbamate protecting group (e.g., Boc, Cbz) that was not fully removed, or the amine has reacted with atmospheric
References
-
Journal of Medicinal Chemistry. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
PubChem. (2025).[2] 2,8-Diazaspiro[4.5]decane Compound Summary. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
